Z16078526
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H17N3O4S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H17N3O4S/c1-24-11-7-8-14(15(9-11)25-2)19-16(22)10-26-18-20-13-6-4-3-5-12(13)17(23)21-18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21,23) |
InChI Key |
MHSOAGHWQLCVOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2)OC |
Origin of Product |
United States |
Foundational & Exploratory
No Information Available for Z16078526
An in-depth search for the mechanism of action, pharmacology, and experimental data for a compound designated "Z16078526" has yielded no relevant results. Publicly available scientific literature, clinical trial databases, and patent records do not contain information pertaining to a substance with this identifier.
This suggests that "this compound" may be an internal, preclinical, or otherwise undisclosed compound code that has not yet been the subject of public research or development announcements. It is also possible that the identifier is incorrect or contains a typographical error.
Without any foundational information on the nature of this compound, its biological targets, or its therapeutic area, it is not possible to provide a technical guide on its mechanism of action, summarize quantitative data, detail experimental protocols, or generate the requested visualizations.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases that may contain information not available in the public domain.
An In-Depth Technical Guide to Z16078526: A Novel Inducer of UCP1 and Thermogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z16078526, also known as Z160, is a small molecule compound identified as a potent inducer of Uncoupling Protein 1 (UCP1) expression. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting thermogenesis for metabolic diseases. This compound activates thermogenic gene expression and mitochondrial activity, specifically uncoupled respiration, in mouse brown adipocytes.[1][2] Furthermore, it has been demonstrated to stimulate thermogenesis in mice.[1][2]
Core Function: Induction of UCP1 and Thermogenesis
This compound has been identified as an effective inducer of endogenous UCP1 levels in both mouse brown adipocytes and human white adipocytes.[3] UCP1 is a key mitochondrial protein responsible for non-shivering thermogenesis, a process that dissipates energy as heat. By inducing UCP1, this compound promotes energy expenditure, a mechanism of significant interest for the treatment of obesity and related metabolic disorders.
Quantitative Data on UCP1 Induction
The following table summarizes the quantitative effects of this compound on UCP1 expression and other related genes from key experiments.
| Cell Type | Treatment | Fold Change in UCP1 Expression | Other Significant Gene Expression Changes | Reference |
| Primary Mouse Brown Adipocytes | This compound | 62-fold | Increased expression of mitochondria-related genes | [3] |
| Human Brown Adipocyte Cell Line | This compound | ~7-fold | Increased expression of CIDEA | [4] |
| Human White Adipocytes | This compound | 7-fold | Greatly increased expression of CIDEA, ACADM, CPT1B, and ELOVL3 | [4] |
Mechanism of Action: The AKAP1/PKA Signaling Pathway
The mechanism of action for this compound is believed to involve the modulation of the A-kinase anchoring protein 1 (AKAP1) and the subsequent activation of the Protein Kinase A (PKA) signaling pathway.[3] This pathway is a known regulator of thermogenesis. This compound is thought to bind to AKAP1, influencing its interaction with PKA and leading to downstream signaling events that culminate in the induction of UCP1 expression.[3]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound.
Downstream Effects: p38 MAPK Phosphorylation and Lipolysis
In addition to UCP1 induction, this compound promotes the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK) and enhances lipolysis in primary mouse brown adipocytes.[1] The activation of p38 MAPK is a known component of the signaling cascade that leads to the transcriptional activation of the Ucp1 gene.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
UCP1 Expression Analysis (Quantitative PCR)
Objective: To quantify the change in UCP1 mRNA levels in adipocytes following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Culture primary mouse brown adipocytes or human white adipocytes to differentiation. Treat the differentiated adipocytes with a specified concentration of this compound or a vehicle control for a designated period.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit following the manufacturer's protocol.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for UCP1 and a reference gene (e.g., GAPDH, RPLP0) for normalization.
-
Data Analysis: Calculate the relative expression of UCP1 using the delta-delta-Ct method.
p38 MAPK Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on the phosphorylation of p38 MAPK.
Methodology:
-
Cell Culture and Treatment: Differentiated adipocytes are treated with this compound or a vehicle control.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) and a primary antibody for total p38 MAPK as a loading control. Subsequently, incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of p-p38 to total p38.
Lipolysis Assay (Glycerol Release)
Objective: To measure the rate of lipolysis in adipocytes treated with this compound by quantifying glycerol (B35011) release.
Methodology:
-
Cell Culture and Treatment: Treat differentiated adipocytes with this compound, a vehicle control, or a positive control such as isoproterenol.
-
Sample Collection: After the treatment period, collect the cell culture medium.
-
Glycerol Measurement: Measure the concentration of glycerol in the collected medium using a commercially available glycerol assay kit. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the amount of glycerol.
-
Data Normalization: Normalize the glycerol release to the total protein content of the cells in each well.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the effects of this compound.
Conclusion
This compound represents a promising small molecule for the study of thermogenesis and its potential therapeutic applications. Its ability to induce UCP1 expression via the AKAP1/PKA signaling pathway provides a novel avenue for research into treatments for obesity and metabolic diseases. The experimental protocols and data presented in this guide offer a foundational resource for scientists and researchers in this field.
References
The Small Molecule Z16078526: A Potent Inducer of UCP1 Expression for Thermogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Uncoupling protein 1 (UCP1), predominantly expressed in brown and beige adipocytes, plays a critical role in non-shivering thermogenesis by uncoupling oxidative phosphorylation from ATP synthesis to dissipate energy as heat. This mechanism has garnered significant interest as a potential therapeutic target for obesity and related metabolic disorders. The small molecule Z16078526, also known as Z160, has been identified as a potent inducer of UCP1 expression. This technical guide provides a comprehensive overview of the core findings related to this compound and its effects on UCP1 expression, including quantitative data, detailed experimental protocols, and the proposed signaling pathway.
Quantitative Data on this compound-Induced UCP1 Expression
The following tables summarize the key quantitative findings from studies investigating the effect of this compound on UCP1 expression and thermogenesis.
Table 1: In Vitro UCP1 Expression in Adipocytes
| Cell Type | Treatment | Fold Increase in UCP1 mRNA | Fold Increase in UCP1 Protein | Reference |
| Primary Mouse Brown Adipocytes | This compound | 62-fold | - | [1] |
| Immortalized Human Brown Adipocytes | 10 μM this compound (4 days) | - | - | [1] |
| Immortalized Human White Adipocytes | 10 μM this compound (4 days) | 7-fold | - | [1] |
Table 2: In Vivo Effects of this compound in Mice
| Parameter | Treatment | Observation | Reference |
| Body Temperature | Single subcutaneous injection of 1.5 mg/kg this compound | Increase of 0.8 °C at 24 hours post-injection | [1] |
| UCP1 mRNA in Brown Adipose Tissue (BAT) | Single subcutaneous injection of 1.5 mg/kg this compound | Elevated levels | [1] |
| UCP1 Protein in Brown Adipose Tissue (BAT) | Single subcutaneous injection of 1.5 mg/kg this compound | Elevated levels | [1] |
| Thermogenic Gene Expression in BAT | Single subcutaneous injection of 1.5 mg/kg this compound | Enhanced expression | [1] |
Experimental Protocols
This section details the methodologies employed in the key experiments investigating the effects of this compound.
Cell Culture and Treatment
Immortalized human brown and white preadipocytes are cultured and differentiated into mature adipocytes. For experimental purposes, these mature adipocytes are treated with either a vehicle control or a specified concentration of this compound (e.g., 10 μM) for a designated period, such as 4 days, to assess the impact on gene and protein expression.[1]
Lipolysis Assay
To measure the rate of lipolysis, cultured adipocytes are incubated in a suitable medium for a period of 3 hours. The medium is then collected, and the concentration of glycerol (B35011) released from the cells is quantified using a commercial adipolysis assay kit.[1] This assay provides an indication of the metabolic activity of the adipocytes.
Cellular Thermal Shift Assay (CETSA)
CETSA is utilized to assess the direct binding of a compound to its target protein within a cellular context. Differentiated brown adipocytes are treated with either a vehicle or this compound. The cells are then subjected to a temperature gradient using a thermocycler. Following heating, the cells are lysed, and the soluble protein fraction is separated by centrifugation. The amount of the target protein, in this case, A kinase anchoring protein 1 (AKAP1), remaining in the soluble fraction at different temperatures is analyzed by immunoblotting to determine if the compound binding stabilizes the protein against thermal denaturation.[1]
Drug Affinity Responsive Target Stabilization (DARTS)
The DARTS assay is another method to identify the cellular target of a small molecule. Cell or tissue lysates are prepared and incubated with either a vehicle or this compound. Subsequently, the lysates are subjected to limited proteolysis by adding a protease, such as Pronase, at various concentrations. The reaction is then stopped, and the proteins are analyzed by SDS-PAGE and immunoblotting. The binding of the small molecule to its target protein is expected to confer protection from proteolytic degradation.[1]
Signaling Pathway of this compound in UCP1 Induction
This compound is proposed to induce UCP1 expression by modulating the β-adrenergic signaling pathway. The mechanism of action is believed to involve the binding of this compound to A kinase anchoring protein 1 (AKAP1). This interaction is thought to alter the localization of AKAP1 to the mitochondria and its association with protein kinase A (PKA), a key enzyme in this pathway. The activation of PKA leads to the phosphorylation of downstream targets that ultimately increase the transcription of the UCP1 gene.[1][2]
Caption: Proposed signaling pathway of this compound-induced UCP1 expression.
Experimental Workflow for Target Identification
The identification of AKAP1 as a potential target of this compound involved a combination of target identification assays.
Caption: Workflow for identifying AKAP1 as a target of this compound.
References
No Direct Role of "Z16078526" in Thermogenesis Found in Current Scientific Literature
Following a comprehensive review of available scientific and research databases, the identifier "Z16078526" does not correspond to any known gene, protein, or chemical compound with a documented role in the biological process of thermogenesis. Extensive searches have failed to yield any primary research articles, review papers, or patents that would form the basis of an in-depth technical guide on this specific topic.
The current body of scientific literature on thermogenesis centers on well-established regulators and pathways. This includes the critical role of uncoupling protein 1 (UCP1) in brown adipose tissue (BAT), the influence of thyroid hormones, and various signaling cascades involving molecules such as cAMP and protein kinase A (PKA). Research also highlights the impact of factors like FGF21 and the sympathetic nervous system in activating thermogenic processes in response to stimuli such as cold exposure and diet.
While the query specified "this compound," this identifier does not appear in public repositories such as the National Center for Biotechnology Information (NCBI) Gene database or UniProt in the context of thermogenesis. One unrelated entry in the NCBI database points to a hypothetical protein with a different numerical identifier. Another distinct entry exists for a human zinc finger protein, ZNF526, which has been associated with a severe neurodevelopmental disorder but has no established connection to thermogenesis.[1][2]
Given the absence of any data linking "this compound" to thermogenesis, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, or signaling pathway diagrams. The information necessary to fulfill these requirements does not appear to be present in the public scientific domain.
References
The Role of Z16078526 in Modulating the AKAP1/PKA Pathway for Therapeutic Benefit
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The A-Kinase Anchoring Protein 1 (AKAP1), a scaffold protein localized to the outer mitochondrial membrane, plays a crucial role in orchestrating cellular signaling cascades, particularly those involving the cAMP-dependent protein kinase A (PKA). The AKAP1/PKA signaling complex is a key regulator of mitochondrial function and cellular metabolism. Recent research has identified a novel small molecule, Z16078526 (also known as Z160), as a potent inducer of Uncoupling Protein 1 (UCP1) and thermogenesis through its interaction with the AKAP1/PKA pathway. This technical guide provides a comprehensive overview of the this compound-mediated modulation of the AKAP1/PKA pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the seminal study by Vergnes et al. (2020), which identified and characterized the effects of this compound.
| Table 1: Effect of this compound on Ucp1 Gene Expression | |
| Cell Type | Fold Induction of Ucp1 mRNA (vs. Vehicle) |
| Primary Mouse Brown Adipocytes | 62-fold |
| Table 2: In Vivo Efficacy of this compound in Mice | |
| Parameter | Observation |
| Body Temperature Increase (24h post-injection) | 0.8 °C |
| Table 3: Effect of this compound on Mitochondrial Respiration in Human Brown Adipocytes | |
| UCP1 Expression | ~7-fold increase |
| Mitochondrial Respiration | Increased (primarily uncoupled respiration) |
| Maximal Respiration | Increased |
Core Signaling Pathway and Proposed Mechanism of Action
This compound is proposed to act by directly binding to AKAP1, which is anchored to the outer mitochondrial membrane. This interaction is thought to modulate the subcellular localization and activity of the PKA holoenzyme, leading to the activation of downstream signaling events that culminate in the increased expression of Ucp1 and other genes involved in thermogenesis.
This compound interaction with the mitochondrial AKAP1/PKA signaling complex.
Experimental Protocols
This section provides detailed methodologies for the key experiments utilized in the characterization of this compound.
High-Throughput Screening for Ucp1 Inducers
This protocol outlines the initial screening process to identify small molecules that induce Ucp1 expression.
Experimental Workflow:
Workflow for high-throughput screening of Ucp1 inducers.
Detailed Protocol:
-
Cell Line Generation:
-
Clone a 3-kb fragment of the mouse Ucp1 promoter upstream of a luciferase reporter gene.
-
Stably transfect this construct into an immortalized brown adipocyte cell line.
-
Select and expand a clonal cell line exhibiting a robust and reproducible luciferase response to known Ucp1 activators (e.g., β3-adrenergic agonists).
-
-
High-Throughput Screening:
-
Seed the reporter cells into 384-well plates and allow them to adhere and differentiate.
-
Utilizing a robotic liquid handling system, treat the cells with a library of approximately 12,000 small molecules at a final concentration of 10 µM.
-
Incubate the plates overnight at 37°C in a humidified incubator.
-
Add a luciferase substrate and measure the luminescence using a plate reader.
-
-
Hit Identification and Validation:
-
Identify compounds that induce a greater than 55% increase in luciferase activity compared to vehicle-treated controls.
-
Validate the primary hits by treating naive (non-reporter) brown adipocytes with the identified compounds and measuring the expression of endogenous Ucp1 mRNA using quantitative real-time PCR (qRT-PCR).
-
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol describes the assessment of mitochondrial function in response to this compound treatment.
Experimental Workflow:
Workflow for assessing mitochondrial respiration.
Detailed Protocol:
-
Cell Seeding:
-
Seed differentiated brown or white adipocytes into Seahorse XF cell culture microplates at an optimized density.
-
Allow the cells to adhere and equilibrate.
-
-
Compound Treatment:
-
Treat the cells with the desired concentrations of this compound or vehicle control and incubate for the specified duration.
-
-
Seahorse XF Assay:
-
Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves the sequential injection of:
-
Oligomycin: An ATP synthase inhibitor, to determine ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to measure maximal respiration.
-
Rotenone and Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
The Seahorse XF analyzer measures the oxygen consumption rate (OCR) in real-time.
-
Calculate key parameters of mitochondrial function, including basal respiration, ATP production, proton leak, and maximal respiratory capacity, based on the changes in OCR following each injection.
-
Protein Thermal Shift Assay for Target Engagement
This protocol is used to provide evidence for the direct binding of this compound to AKAP1.
Detailed Protocol:
-
Protein and Compound Preparation:
-
Purify recombinant AKAP1 protein.
-
Prepare a stock solution of this compound.
-
-
Assay Setup:
-
In a 96-well PCR plate, combine the purified AKAP1 protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Add varying concentrations of this compound or a vehicle control to the wells.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature, typically from 25°C to 95°C, while continuously monitoring the fluorescence of the dye.
-
-
Data Analysis:
-
As the protein unfolds due to the increasing temperature, the dye will bind to the exposed hydrophobic cores, resulting in an increase in fluorescence.
-
Plot the fluorescence intensity against temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
A shift in the Tm in the presence of this compound compared to the vehicle control indicates a direct binding interaction that stabilizes the protein.
-
Conclusion
The discovery of this compound and its mechanism of action via the AKAP1/PKA pathway represents a significant advancement in the understanding of mitochondrial biology and thermogenesis. The data and protocols presented in this technical guide offer a solid foundation for further research into the therapeutic potential of targeting this pathway. For scientists and drug development professionals, this compound serves as a valuable tool compound for exploring the intricacies of AKAP1/PKA signaling and its role in metabolic diseases. Future investigations will likely focus on optimizing the pharmacological properties of this compound and related compounds for potential clinical applications.
Z16078526: A Novel Small Molecule Inducer of Mitochondrial Biogenesis and Thermogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule Z16078526 and its role in promoting mitochondrial biogenesis and thermogenesis. The information presented is curated for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms underlying these critical cellular processes. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound has been identified as a potent inducer of Uncoupling Protein 1 (UCP1), a key player in mitochondrial thermogenesis.[1] The primary mechanism of action of this compound is believed to be through the modulation of the A-Kinase Anchoring Protein 1 (AKAP1) and the subsequent activation of the Protein Kinase A (PKA) signaling pathway.[2] By potentially binding to AKAP1, this compound facilitates the localization of PKA to the mitochondria, leading to the activation of downstream targets that drive the expression of thermogenic genes, including Ucp1, and promote mitochondrial activity.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound and a related analog, AST070. These data highlight the molecule's efficacy in inducing thermogenic gene expression and enhancing mitochondrial function.
Table 1: Induction of Ucp1 Gene Expression in Adipocytes
| Compound | Cell Type | Concentration (μM) | Fold Change in Ucp1 mRNA |
| This compound | Primary Mouse Brown Adipocytes | 10 | 62-fold |
| AST070 | Primary Mouse Brown Adipocytes | 10 | 29-fold |
| This compound | Immortalized Brown Adipocytes | 10 | 2.5-fold |
Data extracted from Vergnes et al., 2020.[1]
Table 2: Effect of this compound on PKA Activity in Immortalized Brown Adipocytes
| Treatment | PKA Activity (Relative Units) |
| Vehicle | Baseline |
| This compound (50 μM) | Significantly Increased |
| AST070 (50 μM) | Significantly Increased |
Data interpretation based on Vergnes et al., 2020.[2]
Table 3: Microarray Analysis of Gene Expression Changes in Immortalized Brown Adipocytes Treated with this compound
| Regulation | Number of Probes (Fold Change > 1.5) |
| Up-regulated | 581 |
| Down-regulated | 504 |
Data from Vergnes et al., 2020.[1]
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
References
In-Depth Technical Guide: Z16078526 and its Modulation of β-Adrenergic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z16078526 (also known as Z160) is a novel small molecule identified as a potent inducer of Uncoupling Protein 1 (UCP1) and thermogenesis. While not a direct ligand for β-adrenergic receptors, its mechanism of action intricately links to the canonical β-adrenergic signaling cascade, specifically through the modulation of Protein Kinase A (PKA) activity. This guide provides a comprehensive overview of the available technical information on this compound, focusing on its interaction with downstream elements of the β-adrenergic pathway, quantitative data, and relevant experimental methodologies.
Core Mechanism of Action
This compound exerts its effects by targeting the A-Kinase Anchoring Protein 1 (AKAP1). AKAPs are scaffold proteins that compartmentalize PKA to specific subcellular locations, thereby ensuring the specificity of signaling events. By binding to AKAP1, this compound is thought to modulate the interaction of AKAP1 with the regulatory subunits of PKA. This modulation leads to the activation of PKA, a critical downstream effector of β-adrenergic receptor stimulation. Activated PKA then initiates a signaling cascade that includes the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and promotion of lipolysis, ultimately leading to the induction of UCP1 expression and thermogenesis.
Quantitative Data
The following table summarizes the available quantitative data for this compound. It is important to note that direct binding affinity data for β-adrenergic receptors is not available in the public domain, as the compound is not believed to be a direct receptor agonist or antagonist.
| Parameter | Value | Assay Conditions | Reference |
| UCP1 mRNA Induction (Primary Mouse Brown Adipocytes) | 62-fold | Treatment with this compound | [1] |
| UCP1 mRNA Induction (Immortalized Brown Adipocytes) | Potent Induction | Luciferase reporter assay | [1] |
Signaling Pathways
The signaling pathway of this compound involves the modulation of the PKA pathway, a key component of the broader β-adrenergic signaling network. The following diagrams illustrate the canonical β-adrenergic pathway and the proposed mechanism of this compound action.
Caption: Canonical β-Adrenergic Signaling Pathway.
Caption: Proposed Mechanism of Action for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of key experimental methodologies that would be employed to study the effects of this compound.
UCP1 mRNA Induction Assay
Objective: To quantify the change in UCP1 gene expression in adipocytes following treatment with this compound.
Methodology:
-
Cell Culture: Primary mouse brown adipocytes or immortalized brown adipocyte cell lines are cultured under standard conditions.
-
Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 18 hours).
-
RNA Extraction: Total RNA is extracted from the cells using a commercial kit.
-
Reverse Transcription: RNA is reverse transcribed into cDNA.
-
Quantitative PCR (qPCR): qPCR is performed using primers specific for UCP1 and a reference gene (e.g., GAPDH, β-actin) to determine the relative fold change in UCP1 expression.
p38 MAPK Phosphorylation Assay
Objective: To determine the effect of this compound on the phosphorylation status of p38 MAPK.
Methodology:
-
Cell Culture and Treatment: Adipocytes are cultured and treated with this compound as described above.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Western Blotting:
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated p38 MAPK (e.g., phospho-p38 MAPK Thr180/Tyr182).
-
A corresponding secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate.
-
The membrane is stripped and re-probed with an antibody for total p38 MAPK to normalize for protein loading.
-
-
ELISA (Alternative): A cell-based ELISA kit can be used for a high-throughput analysis of p38 MAPK phosphorylation.
Experimental Workflow Diagram
References
The Impact of Z16078526 on Brown Adipose Tissue: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: Information regarding the molecule Z16078526 and its specific effects on brown adipose tissue (BAT) is not currently available in the public domain. Extensive searches of scientific literature, patent databases, and clinical trial registries did not yield any results for a compound with this identifier.
This guide aims to provide a foundational framework for researchers interested in investigating the potential effects of a novel compound, hypothetically termed this compound, on brown adipose tissue. While direct data on this compound is absent, this document outlines the key experimental protocols, relevant signaling pathways, and data presentation strategies that would be essential for such an investigation.
Introduction to Brown Adipose Tissue (BAT) and its Therapeutic Potential
Brown adipose tissue is a specialized form of fat that plays a crucial role in thermogenesis, the process of heat production. Unlike white adipose tissue (WAT), which primarily stores energy, BAT is rich in mitochondria and expresses Uncoupling Protein 1 (UCP1). UCP1 uncouples cellular respiration from ATP synthesis, leading to the dissipation of chemical energy as heat. The activation of BAT has emerged as a promising therapeutic strategy for combating obesity and metabolic disorders due to its capacity to increase energy expenditure.
Hypothetical Signaling Pathways for BAT Activation by a Novel Compound
The activation of BAT is a complex process involving multiple signaling cascades. A novel compound like this compound could potentially modulate BAT activity through various mechanisms. Below are diagrams of key signaling pathways that are often targeted for BAT activation.
Z16078526: A Technical Guide to the Activation of Beige Adipocytes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule Z16078526 and its role in the activation of beige adipocytes. Beige adipocytes, also known as "brite" (brown-in-white) adipocytes, are a subject of intense research due to their therapeutic potential in combating obesity and metabolic disorders. These cells can dissipate energy as heat through a process called non-shivering thermogenesis, primarily mediated by Uncoupling Protein 1 (UCP1). This compound has been identified as a potent inducer of UCP1 and thermogenesis.
Core Mechanism of Action: AKAP1/PKA Signaling Axis
This compound exerts its effects by modulating the A-kinase anchoring protein 1 (AKAP1) and protein kinase A (PKA) signaling pathway.[1] The compound is believed to interact with AKAP1, influencing its subcellular localization to the mitochondria. This targeted localization of the AKAP1/PKA complex appears to be a critical step in promoting the expression of Ucp1 and enhancing mitochondrial activity.[1] Furthermore, treatment with this compound leads to an increase in PKA activity and the phosphorylation of p38 mitogen-activated protein kinase (MAPK), another key regulator of thermogenesis.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key markers of beige adipocyte activation as reported in scientific literature.
Table 1: Induction of Thermogenic Gene Expression by this compound in Primary Mouse Brown Adipocytes [1]
| Compound | Concentration | Target Gene | Fold Induction (vs. Vehicle) |
| This compound (Z160) | 10 µM | Ucp1 | 62-fold |
| AST070 | 10 µM | Ucp1 | 29-fold |
Table 2: Effect of this compound on PKA Activity in Immortalized Brown Adipocytes [1]
| Treatment | Concentration | PKA Activity |
| Vehicle | - | Baseline |
| This compound (Z160) | 50 µM | Significantly Increased |
| AST070 | 50 µM | Significantly Increased |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the molecular interactions and experimental processes, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of this compound in Beige Adipocyte Activation
References
Technical Guide: Z16078526, a Novel Direct Allosteric Activator of AMPK for Metabolic Regulation Research
Disclaimer: The identifier "Z16078526" did not correspond to any publicly available scientific literature, chemical compound, or research probe. Therefore, this document presents a hypothetical case study for a fictional molecule, designated this compound, to illustrate the requested technical guide format and content. All data, protocols, and mechanisms described herein are illustrative and based on established principles of metabolic regulation research.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide details the preclinical profile of this compound, a novel, potent, and selective direct allosteric activator of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[1][2] this compound represents a new chemical entity designed to modulate metabolic pathways through the targeted activation of the AMPK signaling cascade.
Mechanism of Action
This compound is a direct allosteric activator of the AMPK heterotrimeric complex. Unlike indirect activators (e.g., metformin) that modulate the cellular AMP:ATP ratio[2][3], this compound binds to a specific allosteric site on the AMPK complex, inducing a conformational change that promotes its activation. This mechanism is independent of cellular stress and upstream kinases like LKB1 under certain conditions.[4] The activation of AMPK by this compound leads to the phosphorylation of downstream targets, which in turn stimulates catabolic pathways (e.g., fatty acid oxidation, glucose uptake) to generate ATP and inhibits anabolic pathways (e.g., lipid and protein synthesis) to conserve energy.[1][5]
Quantitative Data Summary
The following table summarizes the in vitro potency and cellular activity of this compound. Data were generated using purified human AMPK isoforms and relevant cell-based models.
| Parameter | Target/Assay | Value | Notes |
| EC50 | Recombinant Human AMPK α1β1γ1 (cell-free) | 15 nM | Direct activation measured by ADP-Glo™ kinase assay. |
| EC50 | Recombinant Human AMPK α2β1γ1 (cell-free) | 25 nM | Shows slight selectivity for the α1 isoform. |
| Cellular p-AMPKα (Thr172) EC50 | C2C12 myotubes | 150 nM | Western blot analysis after 1-hour treatment. |
| Cellular p-ACC (Ser79) EC50 | HepG2 hepatocytes | 200 nM | Measures phosphorylation of a key downstream target. |
| Glucose Uptake | L6 myotubes | 1.8-fold increase at 500 nM | 2-deoxyglucose uptake assay. |
| Fatty Acid Oxidation | Primary human hepatocytes | 2.5-fold increase at 500 nM | Measured by radiolabeled palmitate conversion to CO2. |
Key Experimental Protocols
This protocol details the methodology for determining the direct activation of purified AMPK by this compound. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant active human AMPK (α1β1γ1) enzyme system
-
AMPK Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
ATP solution (10 mM)
-
This compound serial dilutions in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well assay plates
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 2X kinase solution by diluting the active AMPK enzyme in Kinase Dilution Buffer.
-
Prepare a 2X substrate/ATP solution containing SAMS peptide and ATP in Kinase Assay Buffer.
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Kinase Assay Buffer to create 4X compound solutions.
-
-
Kinase Reaction:
-
Add 5 µL of 4X this compound solution or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 20 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luciferase/luciferin reaction.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the fold activation for each concentration of this compound relative to the vehicle control.
-
Plot the fold activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations: Signaling Pathways and Workflows
Caption: this compound directly activates AMPK, promoting ATP-producing pathways.
Caption: Workflow for evaluating this compound's cellular effects.
References
- 1. sinobiological.com [sinobiological.com]
- 2. benchchem.com [benchchem.com]
- 3. Regulation of AMP-activated protein kinase by natural and synthetic activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
understanding the chemical properties of Z16078526
An In-depth Technical Guide to the Chemical Properties and Biological Activity of Z16078526
This technical guide provides a comprehensive overview of the chemical properties and biological activity of the small molecule this compound, also known as Z160. The information is intended for researchers, scientists, and professionals in the field of drug development and metabolic research. This compound has been identified as an inducer of Uncoupling Protein 1 (UCP1), a key protein in thermogenesis, presenting a potential therapeutic avenue for metabolic diseases.[1]
Chemical and Physical Properties
This compound is a small molecule identified through high-throughput screening for its ability to enhance UCP1 levels and activity.[1] While detailed physicochemical properties are not extensively published in the primary literature, basic identifiers and information have been aggregated from chemical suppliers and databases.
| Property | Value | Source |
| Compound Identifier | This compound, Z160 | [1] |
| CAS Number | 852222-94-7 | [1] |
| Molecular Formula | C₂₀H₁₈N₄O₄S | PubChem |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL) and Corn oil. For in vivo use, a stock in DMSO can be diluted in corn oil.[2] | [2] |
| Storage | Store as a powder at -20°C for up to 3 years. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[2] | [2] |
Biological Activity and Mechanism of Action
This compound is a potent inducer of UCP1, a mitochondrial protein that uncouples fatty acid oxidation from ATP synthesis to dissipate energy as heat.[1] This process, known as non-shivering thermogenesis, is a key function of brown and beige adipocytes and is a target of interest for combating obesity and related metabolic disorders.[1][3]
In Vitro Activity
Studies in various adipocyte cell lines have demonstrated the ability of this compound to activate thermogenic programs.
| Cell Type | Treatment | Key Observations | Reference |
| Mouse Brown Adipocytes | 10 µM Z160 | Increased Ucp1 expression and mitochondrial activity (including uncoupled respiration).[1] | [1] |
| Human Brown Adipocytes | 10 µM Z160 for 4 days | Increased expression of UCP1 and other thermogenic markers; enhanced mitochondrial respiration.[1] | [1] |
| Human White Adipocytes | 10 µM Z160 for 4 days | Induced UCP1 expression 7-fold; increased expression of CIDEA, ACADM, CPT1B, and ELOVL3; increased mitochondrial respiration.[1] | [1] |
In Vivo Activity
The thermogenic effects of this compound have been confirmed in mouse models.
| Animal Model | Treatment | Key Observations | Reference |
| C57BL/J Mice | Single subcutaneous injection | Increased body temperature by 0.8°C after 24 hours.[1] Elevated Ucp1 mRNA and protein levels in brown adipose tissue (BAT).[1] No observed liver toxicity.[1] | [1] |
Signaling Pathway
The mechanism of action for this compound involves the modulation of the Protein Kinase A (PKA) signaling pathway, a central regulator of thermogenesis. It is proposed that this compound binds to A-kinase anchoring protein 1 (AKAP1), altering its interaction with PKA and leading to the activation of downstream targets.[1][4] This activation enhances the phosphorylation of p38 MAPK and promotes lipolysis, both of which contribute to the induction of Ucp1 gene expression.[1][2]
Caption: Proposed signaling pathway for this compound-induced thermogenesis.
Experimental Protocols
The following are summaries of key experimental methodologies described in the primary literature for characterizing this compound.
In Vitro Adipocyte Treatment
This protocol describes the treatment of cultured adipocytes to assess the effect of this compound on gene expression and mitochondrial function.
Caption: Workflow for in vitro analysis of this compound in adipocytes.
Methodology Details:
-
Cell Lines: Immortalized human brown and white adipocytes, or primary mouse brown adipocytes.[1]
-
Treatment: Cells are treated with a final concentration of 10 µM this compound or a vehicle control (e.g., DMSO) for a period of 4 days.[1]
-
Gene Expression Analysis: RNA is extracted, and quantitative PCR (qPCR) is performed to measure the relative expression of thermogenic marker genes such as Ucp1, Cidea, Acadm, Cpt1b, and Elovl3.[1]
-
Mitochondrial Respiration: Cellular respiration rates, including basal, uncoupled, and maximal respiration, are measured using extracellular flux analysis.[1]
In Vivo Mouse Study
This protocol outlines the procedure for evaluating the thermogenic effect of this compound in a mouse model.
Caption: Workflow for in vivo analysis of this compound in mice.
Methodology Details:
-
Animal Model: C57BL/J mice are typically used.[1]
-
Administration: The compound is administered via a single subcutaneous injection. The vehicle control would be the same solvent used to dissolve this compound (e.g., a DMSO/Corn oil mixture).[1][2]
-
Temperature Measurement: Core body temperature is measured before and 24 hours after the injection.[1]
-
Tissue Analysis: After 24 hours, brown adipose tissue (BAT) is harvested to analyze Ucp1 mRNA and protein levels.[1]
-
Toxicity Assessment: Blood is collected to measure circulating levels of liver enzymes, such as aspartate aminotransferase (AST), to assess potential hepatotoxicity.[1]
References
- 1. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Signaling Pathways Regulating Thermogenesis [frontiersin.org]
- 4. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Z16078526 (CAS Number 852222-94-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z16078526, also known as Z160, is a novel small molecule inducer of Uncoupling Protein 1 (UCP1), a key mediator of non-shivering thermogenesis in brown and beige adipocytes. This compound has emerged as a significant research tool for studying energy expenditure and metabolism. Identified through high-throughput screening, this compound activates a signaling cascade involving A-kinase anchoring protein 1 (AKAP1), Protein Kinase A (PKA), and p38 Mitogen-Activated Protein Kinase (MAPK) to upregulate thermogenic gene expression. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and a prospective synthesis pathway. The information presented herein is intended to support further investigation into the therapeutic potential of targeting UCP1 for metabolic diseases.
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound (Z160) | [1] |
| CAS Number | 852222-94-7 | [2] |
| Molecular Formula | C₁₈H₁₇N₃O₄S | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Purity | ≥98% | MedChemExpress |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action and Signaling Pathway
This compound induces thermogenesis by modulating the AKAP1/PKA signaling pathway, ultimately leading to the upregulation of UCP1 expression.[1] The proposed mechanism suggests that this compound binds to AKAP1, influencing its localization to the mitochondria and its interaction with PKA.[1] This initiates a downstream signaling cascade that includes the phosphorylation and activation of p38 MAPK, a critical step in promoting the expression of UCP1 and other thermogenic genes in primary mouse brown adipocytes.[1][2]
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in brown adipocytes.
Quantitative Data
In Vitro Efficacy
| Assay | Cell Type | Result | Reference |
| UCP1 mRNA Induction | Primary Mouse Brown Adipocytes | 62-fold increase | [1] |
| UCP1 mRNA Induction | Immortalized Brown Adipocytes | ~4-fold increase at 10 µM | [1] |
Further quantitative data such as EC50 values for UCP1 induction and specific fold-changes in oxygen consumption rates are not yet publicly available.
In Vivo Efficacy
| Parameter | Animal Model | Effect | Reference |
| Body Temperature | Mice | Increased | [1] |
| UCP1 Protein Levels | Mice | Increased | [1] |
| Thermogenic Gene Expression | Mice | Increased | [1] |
Specific quantitative data on the degree and duration of body temperature increase in mice treated with this compound are not detailed in the available literature.
Experimental Protocols
In Vitro UCP1 Induction in Primary Mouse Brown Adipocytes
This protocol is adapted from the methods described by Vergnes et al. (2020).[1]
Objective: To measure the induction of UCP1 mRNA expression by this compound in primary mouse brown adipocytes.
Materials:
-
Primary mouse brown adipocytes
-
DMEM with 10% FBS and penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
TRIzol reagent
-
qRT-PCR reagents and primers for UCP1 and a housekeeping gene
Procedure:
-
Isolate and culture primary brown adipocytes from mice.
-
Differentiate the preadipocytes into mature adipocytes.
-
Treat the mature adipocytes with this compound at the desired concentration (e.g., 10 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
Harvest the cells and lyse them using TRIzol reagent to extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify UCP1 mRNA levels using qRT-PCR, normalizing to a stable housekeeping gene.
-
Calculate the fold change in UCP1 expression in this compound-treated cells relative to vehicle-treated cells.
Experimental Workflow: In Vitro UCP1 Induction
Caption: Workflow for in vitro UCP1 induction assay.
In Vivo Thermogenesis Study in Mice
This protocol is a generalized procedure based on the in vivo experiments mentioned by Vergnes et al. (2020).[1]
Objective: To assess the effect of this compound on body temperature in mice.
Materials:
-
C57BL/6J mice
-
This compound
-
Vehicle (e.g., 10% DMSO in corn oil)
-
Implantable temperature transponders or rectal probe
-
Animal housing with controlled temperature
Procedure:
-
Acclimate mice to the experimental conditions.
-
If using transponders, implant them subcutaneously and allow for recovery.
-
Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection). A suggested in vivo formulation is a 5 mg/mL solution in 10% DMSO and 90% corn oil.[2]
-
Monitor the core body temperature of the mice at regular intervals post-administration using the transponder reader or rectal probe.
-
At the end of the experiment, euthanize the mice and collect tissues (e.g., brown adipose tissue) for further analysis, such as UCP1 protein expression by Western blot or immunohistochemistry.
-
Analyze the temperature data to determine the effect of this compound compared to the vehicle control.
Synthesis
Prospective Synthetic Pathway
Caption: A potential two-step synthesis route for this compound.
Conclusion
This compound is a potent inducer of UCP1 expression and thermogenesis, acting through the AKAP1/PKA/p38 MAPK signaling pathway. Its ability to activate brown and beige adipocytes makes it an invaluable tool for metabolic research. The data and protocols summarized in this guide are intended to facilitate further studies into its mechanism of action and to explore its potential as a therapeutic agent for obesity and related metabolic disorders. Further research is warranted to establish a detailed pharmacokinetic and pharmacodynamic profile and to optimize its therapeutic index.
References
Methodological & Application
Application Notes and Protocols for Z16078526 in Murine Models
Introduction
Z16078526 is an experimental compound under investigation for its potential therapeutic applications. This document provides a detailed overview of the experimental protocols for the evaluation of this compound in murine models, based on currently available research. The protocols outlined below are intended to serve as a guide for researchers, scientists, and drug development professionals working with this compound.
Preclinical Evaluation of this compound in Mouse Models of Cancer
Murine models are fundamental tools in preclinical oncology research, providing a platform to assess the efficacy and safety of novel therapeutic agents like this compound.[1][2][3][4] The choice of mouse model is critical and depends on the specific research question. Commonly used models include syngeneic, xenograft, and genetically engineered mouse models (GEMMs).[1][3][5][6]
Experimental Protocol: Syngeneic Tumor Model
Syngeneic models utilize mouse tumor cell lines implanted into immunocompetent mice of the same genetic background, allowing for the study of this compound's effect on both the tumor and the host immune system.[1][3][5]
1. Cell Culture and Preparation:
- Culture murine cancer cell lines (e.g., B16-F10 melanoma, CT26 colon carcinoma) in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase and assess viability using trypan blue exclusion.
- Resuspend cells in sterile, serum-free media or phosphate-buffered saline (PBS) at the desired concentration for injection.
2. Tumor Implantation:
- Use 6-8 week old, gender-matched mice (e.g., C57BL/6 or BALB/c).
- Subcutaneously inject 1 x 10^5 to 1 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
3. This compound Administration:
- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
- Prepare this compound at the desired concentration in a suitable vehicle.
- Administer this compound via the determined route (e.g., intraperitoneal, oral gavage, intravenous) at the specified dosing schedule. The control group should receive the vehicle alone.
4. Monitoring and Endpoints:
- Measure tumor volume with calipers two to three times per week using the formula: (Length x Width²)/2.
- Monitor body weight and clinical signs of toxicity.
- Primary endpoints may include tumor growth inhibition, tumor growth delay, and overall survival.[3]
- At the end of the study, tumors and relevant tissues can be harvested for further analysis (e.g., histology, flow cytometry, gene expression analysis).
Experimental Workflow: Syngeneic Tumor Model
Caption: Workflow for a syngeneic mouse tumor model study.
Data Presentation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: Tumor Growth Inhibition in Syngeneic Mouse Model
| Treatment Group | Number of Mice (n) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | - |
| This compound (10 mg/kg) | 10 | 800 ± 120 | 46.7 |
| This compound (30 mg/kg) | 10 | 450 ± 90 | 70.0 |
Potential Signaling Pathways
While the precise mechanism of action for this compound is under investigation, preclinical data may suggest its involvement in specific signaling pathways critical for cancer progression. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
Conclusion
The protocols and guidelines presented in this document are intended to facilitate the preclinical evaluation of this compound in murine models. Adherence to standardized procedures is crucial for generating reproducible and reliable data to inform the clinical development of this compound. Further research is necessary to fully elucidate the mechanism of action and therapeutic potential of this compound.
References
- 1. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models for pretesting of immunotherapeutic strategies for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Tumor Models - IITRI [iitri.org]
- 4. Preclinical mouse models for cancer chemoprevention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mouse models for cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Z16078526 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z16078526 (also known as Z160) is a novel small molecule inducer of Uncoupling Protein 1 (UCP1), a key mediator of non-shivering thermogenesis in brown and beige adipocytes. By activating energy expenditure, this compound presents a promising tool for research in metabolism, obesity, and related disorders. These application notes provide detailed information on the solubility, preparation for experimental use, and mechanism of action of this compound.
Chemical Information
| Property | Value |
| Compound Name | This compound (Z160) |
| CAS Number | 852222-94-7 |
| Molecular Formula | C₁₈H₁₇N₃O₄S |
| Chemical Class | Contains quinazoline, sulfur, acetamide, and benzene (B151609) groups |
Solubility and Preparation of Stock Solutions
This compound is a hydrophobic compound with limited aqueous solubility. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO).
Quantitative Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL | A stock solution of 50 mg/mL in 100% DMSO is readily achievable. |
| Aqueous Buffers (PBS, Cell Culture Media) | Sparingly Soluble | Direct dissolution in aqueous buffers is not recommended. Working solutions should be prepared by diluting a DMSO stock. |
| Ethanol | Data not available |
Protocol for Preparation of a 50 mg/mL Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade DMSO
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
In Vitro Cell-Based Assays
General Considerations for Preparing Working Solutions:
To avoid precipitation and minimize solvent-induced cytotoxicity, it is crucial to carefully dilute the high-concentration DMSO stock solution into the aqueous cell culture medium. The final concentration of DMSO in the cell culture should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5%, with some sensitive or primary cells showing toxicity at concentrations above 0.1%.[1][2][3][4][5] It is recommended to perform a vehicle control experiment with the same final DMSO concentration as the highest concentration of this compound being tested.
Protocol for Preparing Working Solutions for Cell Culture:
-
Thaw an aliquot of the 50 mg/mL this compound stock solution in DMSO at room temperature.
-
Perform a serial dilution of the stock solution in 100% DMSO to create intermediate stocks. For example, to achieve a final concentration of 10 µM in your assay, you might prepare a 10 mM intermediate stock in DMSO.
-
Further dilute the intermediate DMSO stock directly into pre-warmed complete cell culture medium to achieve the final desired concentrations. It is critical to add the DMSO solution to the aqueous medium while vortexing or mixing to ensure rapid dispersal and prevent precipitation.
-
The final volume of the DMSO solution added to the cell culture medium should not exceed 0.5% (v/v). For sensitive cell lines, a final DMSO concentration of ≤ 0.1% is recommended.[1][3]
Example: UCP1 Induction Assay in Adipocytes
This protocol is based on the methods described by Vergnes et al. (2020) for inducing UCP1 expression in primary mouse brown adipocytes.[6][7][8]
Materials:
-
Differentiated primary mouse brown adipocytes in culture plates
-
This compound working solutions in complete cell culture medium
-
Vehicle control (cell culture medium with the same final DMSO concentration)
-
Reagents for RNA extraction and quantitative PCR (qPCR) or protein extraction and Western blotting
Procedure:
-
Culture and differentiate primary brown adipocytes according to standard protocols.
-
Prepare a series of this compound working solutions in the appropriate cell culture medium at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Include a vehicle-only control.
-
Remove the existing medium from the differentiated adipocytes and replace it with the prepared working solutions or vehicle control.
-
Incubate the cells for a predetermined time period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, harvest the cells for downstream analysis.
-
For UCP1 mRNA expression: Lyse the cells and extract total RNA. Perform reverse transcription followed by qPCR using primers specific for UCP1 and a reference gene.
-
For UCP1 protein expression: Lyse the cells and prepare protein extracts. Perform Western blot analysis using an antibody specific for UCP1.
-
In Vivo Animal Studies
Protocol for Preparation of Dosing Solution for Animal Administration:
This protocol is based on the in vivo studies described in the literature.[2]
Materials:
-
50 mg/mL this compound stock solution in DMSO
-
Corn oil
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a clear solution of 5 mg/mL this compound for dosing.
-
As an example, to prepare 1 mL of the dosing solution, add 100 µL of the 50 mg/mL this compound stock solution in DMSO to 900 µL of corn oil.[2]
-
Mix the solution thoroughly by vortexing to ensure a homogenous suspension.
-
Administer the solution to the animals based on the experimental design (e.g., by oral gavage or intraperitoneal injection). The dosing volume will depend on the animal's weight and the desired dosage in mg/kg.
Mechanism of Action and Signaling Pathway
This compound induces UCP1 expression and thermogenesis by modulating the Protein Kinase A (PKA) signaling pathway.[6][7][8] The compound is thought to act by binding to A-kinase anchoring protein 1 (AKAP1), which alters its localization and its interaction with PKA at the mitochondrial membrane.[6][7][8] This leads to the activation of PKA and downstream signaling cascades that promote the transcription of UCP1 and other thermogenic genes.[6] Additionally, this compound has been shown to promote the phosphorylation of p38 MAPK and induce lipolysis in brown adipocytes.[2]
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Experimental Workflow Diagram
Caption: In vitro experimental workflow.
References
- 1. lifetein.com [lifetein.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring UCP1 Expression in Response to Z16078526
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the measurement of Uncoupling Protein 1 (UCP1) expression in response to the small molecule inducer, Z16078526. This document is intended for researchers in academia and industry, including those in drug development, who are investigating thermogenesis and metabolic diseases.
Introduction
Uncoupling Protein 1 (UCP1) is a key mitochondrial protein primarily found in brown and beige adipocytes. It plays a crucial role in non-shivering thermogenesis by uncoupling oxidative phosphorylation from ATP synthesis, dissipating energy as heat.[1] The induction of UCP1 expression is a promising therapeutic strategy for combating obesity and related metabolic disorders. This compound has been identified as a potent small molecule inducer of UCP1 expression.[2][3] It has been shown to activate thermogenic gene expression and mitochondrial activity in both mouse brown adipocytes and human white adipocytes.[2][3] The mechanism of action of this compound involves the modulation of the A-kinase anchoring protein 1 (AKAP1)/Protein Kinase A (PKA) signaling pathway, leading to increased UCP1 expression and subsequent thermogenesis.[3] this compound also promotes the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK) and stimulates lipolysis in brown adipocytes.[2]
This document provides detailed protocols for quantifying this compound-mediated UCP1 expression at both the mRNA and protein levels using quantitative PCR (qPCR), Western Blotting, Immunohistochemistry (IHC), and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation
The following table summarizes the reported quantitative effects of this compound on UCP1 expression.
| Cell Type | Treatment | Fold Induction of UCP1 mRNA | Reference |
| Primary Mouse Brown Adipocytes | This compound | 62-fold | [3] |
| Human White Adipocytes | This compound | 7-fold | [3] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway for this compound-induced UCP1 expression. This compound is suggested to bind to AKAP1, modulating the PKA signaling pathway, which in conjunction with p38 MAPK activation, leads to the transcriptional activation of the Ucp1 gene.
Experimental Protocols
Quantitative PCR (qPCR) for UCP1 mRNA Expression
This protocol describes the measurement of Ucp1 mRNA levels in adipocytes treated with this compound.
-
Adipocytes (e.g., primary mouse brown adipocytes or human white adipocytes)
-
Cell culture medium and supplements
-
This compound (CAS: 852222-94-7)
-
DMSO (vehicle control)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers for Ucp1 and a reference gene (e.g., Actb, Gapdh)
-
qPCR instrument
-
Cell Culture and Treatment:
-
Culture adipocytes to the desired confluency.
-
Treat cells with various concentrations of this compound (e.g., 1-10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and primers for Ucp1 and the reference gene.
-
Perform qPCR using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative expression of Ucp1 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.
-
Western Blotting for UCP1 Protein Expression
This protocol details the detection and quantification of UCP1 protein in adipocyte lysates. A key challenge in Western blotting of adipose tissue is the high lipid content, which can interfere with protein extraction and gel electrophoresis. The following protocol incorporates an acetone (B3395972) precipitation step to remove lipids.[2][4][5]
-
Treated adipocytes (as in qPCR protocol)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cold acetone
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against UCP1 (e.g., Abcam ab10983)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
Protein Extraction and Acetone Precipitation:
-
Lyse treated cells in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Add four volumes of cold acetone to the protein lysate, mix, and incubate at -20°C for at least 30 minutes.[2]
-
Centrifuge at high speed to pellet the protein and discard the supernatant.
-
Wash the pellet with 80% cold acetone.[2]
-
Air-dry the pellet and resuspend in an appropriate buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-UCP1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the UCP1 signal to the loading control.
-
Immunohistochemistry (IHC) for UCP1 in Adipose Tissue
This protocol is for the visualization of UCP1 protein expression within the context of adipose tissue sections.
-
Adipose tissue from animals treated with this compound or vehicle
-
Formalin or other fixatives
-
Paraffin
-
Microtome
-
Microscope slides
-
Antigen retrieval solution (e.g., citrate (B86180) buffer)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against UCP1 (e.g., Abcam ab10983)
-
Biotinylated secondary antibody and ABC reagent (for DAB staining) or fluorescently labeled secondary antibody
-
DAB substrate or fluorescent mounting medium with DAPI
-
Hematoxylin (B73222) (for counterstaining)
-
Microscope
-
Tissue Preparation:
-
Fix adipose tissue in formalin and embed in paraffin.
-
Cut thin sections (e.g., 5 µm) using a microtome and mount on slides.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval using an appropriate buffer.
-
-
Staining:
-
Block endogenous peroxidase activity (if using DAB).
-
Block non-specific binding sites with a blocking solution.
-
Incubate with the primary anti-UCP1 antibody.[3]
-
Wash and incubate with the secondary antibody.
-
Apply the detection system (e.g., ABC reagent followed by DAB, or incubate with a fluorescent secondary).
-
-
Visualization:
-
Counterstain with hematoxylin (for DAB) or mount with a DAPI-containing medium (for fluorescence).
-
Dehydrate, clear, and mount the slides.
-
Examine the slides under a microscope and capture images.
-
Semi-quantitative analysis can be performed by scoring the intensity and percentage of positive cells.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for UCP1 Quantification
This protocol provides a quantitative measurement of UCP1 protein concentration in adipose tissue homogenates.
-
Adipose tissue homogenates from treated animals
-
UCP1 ELISA kit (commercial kits are available)
-
Microplate reader
-
Sample Preparation:
-
Homogenize adipose tissue in the lysis buffer provided with the ELISA kit.
-
Centrifuge to remove debris and collect the supernatant.
-
Determine the total protein concentration of the homogenates.
-
-
ELISA Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit. A general procedure is as follows:
-
Add standards and samples to the pre-coated microplate wells.
-
Incubate to allow UCP1 to bind to the capture antibody.
-
Wash the wells.
-
Add the detection antibody.
-
Wash the wells.
-
Add the enzyme conjugate (e.g., HRP-streptavidin).
-
Wash the wells.
-
Add the substrate solution and incubate for color development.
-
Add the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of UCP1 in the samples based on the standard curve and normalize to the total protein concentration.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to accurately measure the induction of UCP1 expression by this compound. The choice of method will depend on the specific research question, available resources, and the desired level of quantification and spatial resolution. By employing these standardized techniques, researchers can effectively characterize the thermogenic potential of this compound and other novel compounds in the context of metabolic disease research and drug development.
References
- 1. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UCP-1 (Abcam ab10983) immunohistochemical protocol [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. An easy method for the clear detection of beige fat UCP1 by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the UCP1 expression of brown adipose tissue by quantifying hepatic inflammation using synthetic magnetic resonance imaging: an experimental study with a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Z16078526 in high-throughput screening
Application Notes and Protocols for Z16078526, a Novel YAP-TEAD Inhibitor Identified via High-Throughput Screening
Disclaimer: this compound is a hypothetical compound identifier used for illustrative purposes. The following application notes and protocols are based on established methodologies for the discovery and characterization of small molecule inhibitors of the YAP-TEAD protein-protein interaction.
Application Notes
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in the development and progression of various cancers. The transcriptional co-activator Yes-associated protein (YAP) is a key downstream effector of this pathway.[1] When the Hippo pathway is inactive, YAP translocates to the nucleus and binds to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[1][3] The interaction between YAP and TEAD is therefore a prime therapeutic target for cancers with aberrant Hippo signaling.
This compound is a novel, potent, and selective small molecule inhibitor of the YAP-TEAD protein-protein interaction (PPI) identified through a comprehensive high-throughput screening (HTS) campaign. These application notes provide an overview of the screening and characterization of this compound.
Principle of the Primary Assay
A fluorescence polarization (FP) assay was developed to screen for inhibitors of the YAP-TEAD interaction in a high-throughput format.[3][4][5] This assay measures the change in the polarization of fluorescently labeled YAP peptide upon binding to the TEAD protein. Small molecules that disrupt this interaction will cause a decrease in the fluorescence polarization signal. This method is robust, sensitive, and amenable to automation, making it ideal for HTS.[5][6]
High-Throughput Screening (HTS) Campaign
A diverse library of over 200,000 small molecules was screened at a concentration of 10 µM. The screen was performed in 384-well plates using automated liquid handling systems.[7] The robustness of the assay was confirmed by a Z' factor consistently above 0.5.[6] From the primary screen, 76 initial hits were identified and subjected to confirmation and dose-response studies.
Hit Confirmation and Secondary Assays
This compound was confirmed as a potent inhibitor in the primary FP assay. To further characterize its activity and rule out assay artifacts, a secondary, cell-based luciferase reporter assay was employed.[8][9] This assay measures the transcriptional activity of the YAP-TEAD complex. This compound demonstrated dose-dependent inhibition of YAP-TEAD mediated transcription. Furthermore, a cytotoxicity assay was performed to assess its effect on cell viability.[10][11]
Data Summary
The following tables summarize the key data from the HTS and subsequent characterization of this compound.
Table 1: High-Throughput Screening Campaign Summary
| Parameter | Value |
| Library Size | >200,000 compounds |
| Screening Concentration | 10 µM |
| Assay Format | 384-well plate |
| Primary Assay | Fluorescence Polarization |
| Confirmed Hit Rate | <0.04% |
| Z' Factor | >0.5 |
Table 2: In Vitro Activity of this compound
| Assay | Endpoint | IC50 (µM) |
| YAP-TEAD FP Assay | Inhibition of protein-protein interaction | 0.85 |
| YAP-TEAD Luciferase Reporter Assay | Inhibition of transcriptional activity | 1.2 |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | CC50 (µM) |
| HEK293 | CellTiter-Glo® | > 50 |
Experimental Protocols
Protocol 1: YAP-TEAD Fluorescence Polarization (FP) Assay
This protocol describes the primary HTS assay used to identify inhibitors of the YAP-TEAD interaction.[3][5]
Materials:
-
TEAD4 protein (YAP-binding domain)
-
Fluorescein-labeled YAP peptide (TMR-YAP)
-
Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Test compounds (dissolved in DMSO)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare the assay reagents. Dilute TEAD4 protein to 400 nM and TMR-YAP peptide to 20 nM in assay buffer.
-
Using an automated liquid handler, add 50 nL of test compound (or DMSO for controls) to the wells of a 384-well plate.
-
Add 10 µL of the 400 nM TEAD4 protein solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the 20 nM TMR-YAP peptide solution to each well. The final concentrations are 200 nM TEAD4 and 10 nM TMR-YAP.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
Protocol 2: YAP-TEAD Luciferase Reporter Assay
This cell-based assay is used as a secondary screen to confirm the activity of hits from the primary screen.[8][12][13]
Materials:
-
HEK293 cells stably expressing a TEAD-responsive luciferase reporter construct.
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Test compounds (dissolved in DMSO).
-
96-well, white, clear-bottom plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer plate reader.
Procedure:
-
Seed the stable HEK293 cells in 96-well plates at a density of 20,000 cells per well in 100 µL of media.
-
Incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compounds in culture media.
-
Add the diluted compounds to the cells. The final DMSO concentration should not exceed 0.5%.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Measure luminescence using a plate reader.
Protocol 3: CellTiter-Glo® Cytotoxicity Assay
This assay is used to determine the cytotoxicity of the identified compounds.[10][11][14]
Materials:
-
HEK293 cells.
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Test compounds (dissolved in DMSO).
-
96-well, opaque-walled plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer plate reader.
Procedure:
-
Seed HEK293 cells in 96-well opaque-walled plates at a density of 5,000 cells per well in 100 µL of media.
-
Incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compounds in culture media.
-
Add the diluted compounds to the cells.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14]
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[14]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Record luminescence.[14]
Visualizations
References
- 1. Identification of YAP regulators through high-throughput screening and NanoBiT-based validation-drug repositioning for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP-TEAD protein-protein interface 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a fluorescence polarization assay for the identification and evaluation of inhibitors at the Ω-loop region of the YAP-TEAD protein-protein interface (PPI) [morressier.com]
- 5. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. promega.com [promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
practical applications of Z16078526 in obesity research
Application Notes: Z16078526 in Obesity Research
Introduction
Obesity is a global pandemic and a major risk factor for a variety of metabolic diseases, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease (NAFLD). The rising prevalence of obesity necessitates the development of novel and effective therapeutic strategies. This compound is a novel small molecule compound designed for obesity research. This document provides an overview of its mechanism of action, practical applications, and detailed protocols for its use in both in vitro and in vivo research settings.
Mechanism of Action: A Potent AMPK Activator
This compound acts as a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. AMPK is activated in response to a low cellular energy state (high AMP:ATP ratio) and works to restore energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP.
Upon activation by this compound, AMPK phosphorylates several downstream targets, leading to:
-
Inhibition of Acetyl-CoA Carboxylase (ACC): This reduces the production of malonyl-CoA, a key substrate for fatty acid synthesis, thereby decreasing lipogenesis. A reduction in malonyl-CoA also disinhibits carnitine palmitoyltransferase 1 (CPT1), leading to increased fatty acid transport into the mitochondria for subsequent oxidation.
-
Stimulation of Fatty Acid Oxidation: Increased mitochondrial uptake of fatty acids leads to an enhanced rate of β-oxidation.
-
Enhanced Glucose Uptake: AMPK activation promotes the translocation of GLUT4 transporters to the plasma membrane in muscle and adipose tissues, increasing glucose uptake from the bloodstream.
This concerted action makes this compound a promising candidate for reducing adiposity and improving overall metabolic health.
Caption: Proposed signaling pathway of this compound via AMPK activation.
Quantitative Data Summary
The following tables summarize hypothetical data from in vitro and in vivo studies designed to characterize the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound in HepG2 Cells
| Parameter | Value |
| AMPK Activation (p-AMPK/AMPK ratio) | |
| EC₅₀ | 75 nM |
| ACC Inhibition (p-ACC/ACC ratio) | |
| EC₅₀ | 150 nM |
| Fatty Acid Oxidation (¹⁴C-Palmitate Assay) | 2.5-fold increase at 1 µM |
| Cellular ATP Levels | No significant change at ≤ 10 µM |
| Cytotoxicity (LDH Assay) | CC₅₀ > 50 µM |
Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg/day) |
| Study Duration | 8 weeks | 8 weeks |
| Body Weight Change | +15.2 g | +4.5 g |
| Cumulative Food Intake | No significant difference | No significant difference |
| Fat Mass (qNMR) | 12.8 g | 7.1 g |
| Lean Mass (qNMR) | 22.5 g | 22.3 g |
| Fasting Blood Glucose | 165 mg/dL | 110 mg/dL |
| Plasma Triglycerides | 2.1 mM | 1.2 mM |
| Liver Weight | 2.5 g | 1.5 g |
| Liver Triglyceride Content | 150 mg/g | 45 mg/g |
Experimental Protocols
Protocol 1: In Vitro Characterization of this compound in Cell Culture
This protocol describes the methodology for assessing the activity of this compound in a human hepatocyte cell line (HepG2).
Caption: Experimental workflow for in vitro characterization of this compound.
1. Cell Culture and Treatment:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells into appropriate plates (e.g., 6-well for Western blot, 96-well for other assays) and allow them to adhere for 24 hours.
-
Prepare a dose-response curve of this compound (e.g., 1 nM to 10 µM) in serum-free media.
-
Replace the culture medium with the this compound-containing medium and incubate for the desired time (e.g., 1 hour for phosphorylation events, 24 hours for metabolic assays).
2. Western Blot Analysis for AMPK and ACC Phosphorylation:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and quantify band density using imaging software.
3. Fatty Acid Oxidation (FAO) Assay:
-
Seed HepG2 cells in a 96-well plate.
-
After treatment with this compound for 24 hours, replace the medium with a substrate solution containing ¹⁴C-labeled palmitate.
-
Incubate for 2-4 hours.
-
Measure the amount of ¹⁴CO₂ produced using a scintillation counter as an indicator of fatty acid oxidation.
Protocol 2: In Vivo Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines the procedure for assessing the anti-obesity effects of this compound in C57BL/6J mice.
Caption: Experimental workflow for the in vivo DIO mouse study.
1. Animals and Diet:
-
Use male C57BL/6J mice, 6-8 weeks of age.
-
Induce obesity by feeding a high-fat diet (HFD; 60% kcal from fat) for 8-10 weeks. A control group on a standard chow diet should be maintained.
-
House mice under a 12-hour light/dark cycle with ad libitum access to food and water.
2. Grouping and Dosing:
-
After the induction period, randomize obese mice into two groups (n=10-12 per group): Vehicle control and this compound (e.g., 10 mg/kg).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Administer the compound or vehicle daily via oral gavage for 8 weeks.
3. In-Life Measurements:
-
Body Weight and Food Intake: Measure individual body weights and cage-wise food intake weekly.
-
Body Composition: At the beginning and end of the treatment period, measure fat and lean mass using quantitative nuclear magnetic resonance (qNMR).
-
Glucose Tolerance Test (GTT): In the final week of treatment, perform a GTT. After a 6-hour fast, administer a glucose bolus (2 g/kg, i.p.) and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
4. Terminal Procedures:
-
At the end of the 8-week treatment, fast the mice for 4 hours.
-
Collect blood via cardiac puncture for analysis of plasma triglycerides, insulin, and other metabolic markers.
-
Euthanize the mice and harvest tissues (liver, epididymal white adipose tissue). Weigh the tissues and snap-freeze them in liquid nitrogen for subsequent analysis (e.g., triglyceride content, gene expression).
Disclaimer: this compound is a hypothetical compound for the purpose of this demonstration. The provided protocols and data are illustrative and should be adapted based on the specific properties of the compound under investigation. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Application Notes and Protocols: Z16078526 as a Tool for Studying PKA Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, playing a pivotal role in a multitude of physiological processes, including metabolism, gene expression, and cell growth. The canonical activation of PKA occurs when cyclic AMP (cAMP) binds to its regulatory subunits, causing the release of the catalytic subunits. These active catalytic subunits then phosphorylate a wide array of downstream target proteins. Given its central role, tools that can modulate PKA signaling are invaluable for both basic research and therapeutic development.
Z16078526, also known as Z160, has been identified as an inducer of Uncoupling Protein 1 (UCP1). The expression and activity of UCP1 are well-documented to be regulated by the PKA signaling pathway, primarily through the β-adrenergic receptor/cAMP/PKA axis. Therefore, this compound can be utilized as an indirect tool to study PKA signaling by observing its effects on the downstream target, UCP1. This document provides an overview of the PKA-UCP1 signaling axis, and protocols for utilizing this compound to investigate this pathway.
PKA Signaling Pathway and UCP1 Regulation
The signaling cascade leading to UCP1 expression and activation is a classic example of a G-protein coupled receptor (GPCR) pathway involving PKA.
As depicted in Figure 1, the binding of a ligand (e.g., norepinephrine) to a β-adrenergic receptor activates adenylyl cyclase via a Gαs protein. Adenylyl cyclase then converts ATP to cAMP. The subsequent increase in intracellular cAMP concentration leads to the activation of PKA. The catalytic subunits of PKA translocate to the nucleus and phosphorylate the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB binds to the cAMP response element (CRE) in the promoter region of the UCP1 gene, thereby inducing its transcription.
Experimental Protocols
The following protocols describe how to use this compound to study the PKA-UCP1 signaling axis in a cell-based model, such as brown or beige adipocytes.
Protocol 1: Investigating the Effect of this compound on UCP1 mRNA Expression
This protocol outlines the steps to determine if this compound induces UCP1 gene expression, a downstream event of PKA activation.
Materials:
-
Differentiated brown or beige adipocytes in culture
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
PKA inhibitor (e.g., H89)
-
Cell culture medium
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, cDNA synthesis kit, qPCR master mix)
-
Primers for UCP1 and a housekeeping gene (e.g., β-actin, GAPDH)
Procedure:
-
Cell Treatment:
-
Plate differentiated adipocytes at a suitable density.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time course (e.g., 6, 12, 24 hours).
-
Include a vehicle control group.
-
To confirm the involvement of PKA, include a co-treatment group with a PKA inhibitor (e.g., 10 µM H89) and this compound.
-
-
RNA Extraction:
-
After the treatment period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase and a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers specific for UCP1 and the chosen housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in UCP1 mRNA expression.
-
Expected Results: An increase in UCP1 mRNA levels in cells treated with this compound compared to the vehicle control would suggest that this compound activates the signaling pathway upstream of UCP1 transcription. A significant reduction in this compound-induced UCP1 expression in the presence of a PKA inhibitor would provide evidence for the involvement of PKA in the mechanism of action of this compound.
Protocol 2: Western Blot Analysis of UCP1 Protein Levels and CREB Phosphorylation
This protocol aims to determine if the this compound-induced increase in UCP1 mRNA translates to an increase in UCP1 protein and to assess the phosphorylation status of CREB, a direct substrate of PKA.
Materials:
-
Differentiated brown or beige adipocytes in culture
-
This compound
-
Vehicle control
-
PKA inhibitor (e.g., H89)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-UCP1, anti-phospho-CREB (Ser133), anti-total-CREB, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the UCP1 and phospho-CREB signals to the loading control (β-actin) and total CREB, respectively.
-
Expected Results: An increase in UCP1 protein levels and an elevated ratio of phosphorylated CREB to total CREB in this compound-treated cells would further support the hypothesis that this compound acts through the PKA signaling pathway.
Data Presentation
The quantitative data from the described experiments can be summarized in the following tables for clear comparison.
Table 1: Relative UCP1 mRNA Expression
| Treatment Group | Concentration (µM) | Fold Change in UCP1 mRNA (Mean ± SD) |
| Vehicle Control | - | 1.0 ± 0.1 |
| This compound | 0.1 | Data to be filled |
| This compound | 1 | Data to be filled |
| This compound | 10 | Data to be filled |
| This compound + PKAi | 10 + 10 | Data to be filled |
| PKAi alone | 10 | Data to be filled |
Table 2: Densitometric Analysis of Western Blots
| Treatment Group | Concentration (µM) | Relative UCP1 Protein Level (Normalized to Loading Control) | p-CREB/Total CREB Ratio |
| Vehicle Control | - | 1.0 | Data to be filled |
| This compound | 10 | Data to be filled | Data to be filled |
| This compound + PKAi | 10 + 10 | Data to be filled | Data to be filled |
Conclusion
This compound, by acting as a UCP1 inducer, presents a valuable opportunity to indirectly study the PKA signaling pathway. The protocols outlined in these application notes provide a framework for researchers to investigate the mechanism of action of this compound and its relationship with PKA signaling. By examining downstream markers such as UCP1 expression and CREB phosphorylation, scientists can gain insights into the functional consequences of PKA pathway modulation. These studies can contribute to a deeper understanding of PKA's role in cellular processes and may aid in the development of novel therapeutic strategies targeting this important signaling cascade.
No Information Available for In Vivo Administration of Z16078526
A comprehensive search for the compound Z16078526 has yielded no specific information regarding its in vivo administration, mechanism of action, preclinical studies, or pharmacokinetic and toxicological profile.
Despite a thorough review of available scientific and medical databases, no publications, clinical trials, or research data could be identified for "this compound." This indicates that the compound may be in a very early stage of development, proprietary and not publicly disclosed, or the identifier may be incorrect or not in public use.
Without any foundational data on this compound, it is not possible to provide the requested detailed Application Notes and Protocols. The core requirements of the request, including data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows, cannot be fulfilled.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if this is a proprietary compound or to verify the compound identifier. At present, no public information is available to create the requested scientific and technical documentation.
Application Notes and Protocols for the Laboratory Synthesis of Z16078526 (Z160)
For research use only. Not for use in diagnostic procedures.
Abstract
This document provides detailed application notes and protocols for the laboratory synthesis of Z16078526, a small molecule inducer of Uncoupling Protein 1 (UCP1). This compound, also known as Z160, has been identified as a potent agent for inducing thermogenesis in brown and white adipocytes. These protocols are intended for researchers, scientists, and drug development professionals. The synthesis is based on established methods for the preparation of quinazoline-thioacetamide derivatives and is presented as a representative procedure. Additionally, the known signaling pathway of this compound is detailed and visualized.
Introduction
This compound is a chemical probe that robustly induces the expression of UCP1, a key protein in non-shivering thermogenesis.[1] It belongs to a family of compounds containing quinazoline, sulfur, acetamide, and benzene (B151609) functional groups.[1] The mechanism of action is believed to involve the modulation of the A-Kinase Anchoring Protein 1 (AKAP1)/Protein Kinase A (PKA) signaling pathway, leading to increased mitochondrial respiration and heat production.[1] These properties make this compound a valuable tool for studying energy metabolism and a potential starting point for the development of therapeutics targeting obesity and related metabolic disorders.
Chemical Information
| Identifier | Value |
| Compound Name | This compound (Z160) |
| IUPAC Name | 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide |
| CAS Number | 852222-94-7 |
| Molecular Formula | C23H19N3O2S |
| Molecular Weight | 413.48 g/mol |
| Chemical Structure | ![]() |
Experimental Protocols
The synthesis of this compound can be accomplished through a two-step process. The first step involves the formation of a 2-thioxoquinazolone intermediate, followed by an S-alkylation reaction to yield the final product.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-thioxo-3-phenylquinazolin-4(3H)-one (Intermediate 1)
This protocol is a representative method based on the synthesis of similar quinazolinone derivatives.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| Anthranilic acid | 118-92-3 | 137.14 g/mol | 13.7 g (0.1 mol) |
| Phenyl isothiocyanate | 103-72-0 | 135.19 g/mol | 13.5 g (0.1 mol) |
| Ethanol (B145695) | 64-17-5 | 46.07 g/mol | 200 mL |
| Potassium hydroxide (B78521) | 1310-58-3 | 56.11 g/mol | 5.6 g (0.1 mol) |
Procedure:
-
Dissolve anthranilic acid (0.1 mol) and potassium hydroxide (0.1 mol) in ethanol (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
To the stirring solution, add phenyl isothiocyanate (0.1 mol) dropwise over 15 minutes.
-
Attach a reflux condenser to the flask and heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water and acidify with dilute hydrochloric acid to a pH of approximately 2-3.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-thioxo-3-phenylquinazolin-4(3H)-one.
-
Dry the purified product in a vacuum oven at 60 °C.
Expected Yield: 75-85%
Step 2: Synthesis of this compound (2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide)
This protocol is a representative method based on the synthesis of analogous compounds.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 2-thioxo-3-phenylquinazolin-4(3H)-one | 531-91-9 | 254.31 g/mol | 2.54 g (0.01 mol) |
| 2-chloro-N-(p-tolyl)acetamide | 5413-20-7 | 183.64 g/mol | 1.84 g (0.01 mol) |
| Anhydrous potassium carbonate | 584-08-7 | 138.21 g/mol | 2.76 g (0.02 mol) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 50 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-thioxo-3-phenylquinazolin-4(3H)-one (0.01 mol) in DMF (50 mL).
-
To this solution, add anhydrous potassium carbonate (0.02 mol) and 2-chloro-N-(p-tolyl)acetamide (0.01 mol).
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Dry the final product, this compound, in a vacuum oven at 60 °C.
Expected Yield: 70-80%
Signaling Pathway of this compound
This compound induces UCP1 expression and thermogenesis by modulating the AKAP1/PKA signaling pathway in adipocytes.[1] The compound is thought to interact with AKAP1, a scaffolding protein on the outer mitochondrial membrane.[2][3] This interaction leads to the activation of PKA, which then phosphorylates downstream targets, ultimately resulting in the transcriptional activation of the Ucp1 gene.[1][4] The increased expression of UCP1 leads to uncoupled respiration in the mitochondria, where the energy from substrate oxidation is dissipated as heat instead of being used for ATP synthesis.[1][5]
Diagram of this compound Signaling Pathway
Caption: Proposed signaling pathway of this compound.
References
- 1. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial AKAP1 supports mTOR pathway and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A-Kinase Anchoring Protein 1: Emerging Roles in Regulating Mitochondrial Form and Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Synergy and the Regulation of Ucp1 during Brown Adipocyte Induction in White Fat Depots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Fatty-Acid-Dependent UCP1 Uncoupling in Brown Fat Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Z16078526: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the delivery methods for the small molecule Z16078526 (also known as Z160) in animal models, based on currently available research. This compound is identified as an inducer of Uncoupling Protein 1 (UCP1), a key protein in thermogenesis and energy expenditure. It exerts its effects through the modulation of the A-kinase anchoring protein 1 (AKAP1)/Protein Kinase A (PKA) signaling pathway, leading to the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and subsequent lipolysis. These characteristics make this compound a compound of interest for research in metabolic diseases, particularly obesity and related disorders.
Data Presentation
The following table summarizes the quantitative data from a key in vivo study utilizing this compound in a mouse model.
| Parameter | Value | Animal Model | Source |
| Compound | This compound (Z160) | C57BL/6J male mice | [1] |
| Dosage | 1.5 mg/kg body weight | C57BL/6J male mice | [1] |
| Delivery Method | Subcutaneous Injection | C57BL/6J male mice | [1] |
| Vehicle | DMSO (100 µl) | C57BL/6J male mice | [1] |
| Time Point for Analysis | 20 hours post-injection | C57BL/6J male mice | [1] |
| Observed Effects | Increased body temperature, Increased UCP1 protein in Brown Adipose Tissue (BAT) | C57BL/6J male mice | [1] |
Experimental Protocols
This section provides a detailed protocol for the administration of this compound to mice via subcutaneous injection, as described in the cited literature.
Protocol 1: Subcutaneous Administration of this compound in Mice
Objective: To investigate the in vivo effects of this compound on thermogenesis and UCP1 expression.
Materials:
-
This compound (CAS Number: 852222-94-7)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
C57BL/6J male mice
-
Sterile 1 ml syringes with 27-gauge needles
-
Animal scale
-
Rectal probe for temperature measurement (or other suitable device)
Procedure:
-
Animal Acclimation: Acclimate C57BL/6J male mice to the housing conditions for at least one week prior to the experiment. Ensure standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water).
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a stock solution of this compound in DMSO.
-
The final injection volume will be 100 µl per mouse. Calculate the required concentration to achieve a dose of 1.5 mg/kg body weight. For example, for a 25g mouse, the required dose is 0.0375 mg. The concentration of the solution should therefore be 0.375 mg/ml.
-
Prepare a vehicle control solution of 100% DMSO.
-
-
Dosing and Administration:
-
Weigh each mouse accurately on the day of injection.
-
Calculate the precise volume of the this compound solution for each mouse based on its body weight to administer 1.5 mg/kg.
-
Administer the calculated volume of this compound solution or an equal volume of the DMSO vehicle via subcutaneous injection. The injection site should be near the brown adipose tissue (BAT), which is located in the interscapular region.
-
-
Post-Injection Monitoring and Analysis:
-
Monitor the animals for any adverse reactions.
-
At 20 hours post-injection, measure the body temperature of the mice using a rectal probe or another appropriate method.
-
Following temperature measurement, euthanize the animals according to approved institutional guidelines.
-
Collect plasma and tissues, particularly the interscapular brown adipose tissue (BAT), for further analysis (e.g., Western blot for UCP1 protein expression, mRNA analysis).
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the induction of UCP1 and thermogenesis.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for In Vivo Study
This diagram outlines the key steps of the experimental workflow for evaluating the in vivo effects of this compound.
Caption: In vivo experimental workflow for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Z16078526
For researchers, scientists, and drug development professionals utilizing Z16078526, ensuring its proper dissolution is critical for experimental success. This technical support center provides a comprehensive guide to address common solubility issues, offering detailed protocols and troubleshooting advice in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of ≥ 10 mg/mL.[1] For most in vitro applications, DMSO is the solvent of choice for preparing stock solutions.
Q2: My this compound powder is not dissolving completely in DMSO. What should I do?
A2: If you are experiencing issues with dissolving this compound in DMSO, there are several troubleshooting steps you can take. Incomplete dissolution can be caused by several factors, including the quality of the DMSO, the concentration of the solution, or insufficient physical agitation.[2]
Troubleshooting Steps for Dissolution in DMSO [2]
-
Verify DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease its ability to dissolve some organic compounds. Always use fresh, anhydrous, high-purity DMSO. Store it in a tightly sealed container in a dry environment.
-
Sonication: Use a bath sonicator to aid in dissolution. The ultrasonic waves can help break up compound aggregates and facilitate the solvation process.
-
Gentle Warming: Gently warm the solution in a water bath (e.g., to 37°C) for a short period. Increased temperature can enhance solubility. However, be cautious not to overheat the solution, as this could potentially degrade the compound.
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing for several minutes.
-
Prepare a More Dilute Solution: If the intended concentration is too high, it may exceed the compound's solubility limit under your specific conditions. Try preparing a more dilute stock solution, for example, 5 mg/mL instead of 10 mg/mL.
Q3: this compound dissolves in DMSO, but it precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
A3: This is a common phenomenon known as "salting out" or precipitation, which occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is less soluble.[2] To prevent this, it's important to be mindful of the final concentration of both the compound and the DMSO in your aqueous medium.
Strategies to Prevent Precipitation in Aqueous Media:
-
Minimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.[2] It is crucial to keep the final DMSO concentration as low as possible and to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.
-
Perform Serial Dilutions: Avoid adding a small volume of a highly concentrated DMSO stock solution directly into a large volume of aqueous media. Instead, perform intermediate dilution steps. For instance, you can make a serial dilution of your DMSO stock solution in DMSO first to a lower concentration before the final dilution into the aqueous buffer.[2]
-
Ensure Thorough Mixing: When adding the compound to the aqueous medium, mix the solution immediately and thoroughly to promote rapid and uniform dispersion.
Q4: Are there alternative solvents to DMSO for this compound?
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Visible solid particles or cloudiness in DMSO solution. | The compound concentration may be too high. | Prepare a more dilute stock solution. |
| The DMSO may have absorbed water. | Use fresh, anhydrous, high-purity DMSO. | |
| Insufficient mixing or agitation. | Vortex the solution vigorously and/or sonicate in a water bath for 10-15 minutes.[2] | |
| The temperature is too low. | Gently warm the solution in a 37°C water bath for 5-10 minutes.[2] | |
| Compound precipitates upon addition to aqueous media. | Rapid change in solvent polarity. | Perform serial dilutions of the DMSO stock in the aqueous medium. |
| Final concentration of the compound is too high for aqueous solubility. | Lower the final working concentration of the compound. | |
| High final concentration of DMSO. | Ensure the final DMSO concentration in the aqueous medium is typically below 0.5%. |
Experimental Protocols
Protocol for Preparing a 10 mg/mL Stock Solution of this compound in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound to achieve a final concentration of 10 mg/mL.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[2]
-
Gentle Heating (if necessary): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Storage: Once the compound is fully dissolved, the stock solution can be stored at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Visualization
Signaling Pathway for this compound-Mediated UCP1 Induction
This compound is an inducer of Uncoupling Protein 1 (UCP1), a key molecule in thermogenesis.[3] Research suggests that this compound may exert its effects by modulating the Protein Kinase A (PKA) signaling pathway through its interaction with A-kinase anchoring protein (AKAP) 1.[3] The following diagram illustrates a simplified proposed signaling pathway.
Caption: Proposed signaling pathway for this compound-mediated UCP1 induction in adipocytes.
References
troubleshooting Z16078526 experimental results
Technical Support Center: Z16078526
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results and providing guidance on the effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the novel kinase, Apoptosis-Regulating Kinase 1 (ARK1). ARK1 is a critical upstream regulator of the pro-apoptotic "Cascade" signaling pathway. By inhibiting the kinase activity of ARK1, this compound prevents the phosphorylation of its downstream substrate, Pro-Apoptotic Factor X (PAFX), thereby blocking the initiation of the apoptotic cascade.
Q2: What are the primary applications of this compound?
This compound is primarily used in in-vitro studies to investigate the role of the ARK1-PAFX signaling axis in apoptosis. Common applications include:
-
Inducing apoptosis in cancer cell lines.
-
Studying the mechanisms of programmed cell death.
-
Screening for synergistic effects with other anti-cancer agents.
Q3: How should this compound be stored and handled?
For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term use, it is recommended to prepare a stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of Apoptosis
Q: I am not observing the expected level of apoptosis in my cell line after treatment with this compound. What are the possible reasons?
A: This is a common issue that can arise from several factors. Please consider the following troubleshooting steps:
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to this compound due to differences in the expression levels of ARK1. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Compound Integrity: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. To verify the compound's activity, we recommend using a positive control cell line known to be sensitive to this compound.
-
Experimental Protocol: Review your experimental protocol, paying close attention to the treatment duration and cell density. A sufficient incubation time is crucial for the apoptotic effects to manifest.
Issue 2: High Background Signal in Western Blot Analysis
Q: I am trying to detect the phosphorylation of PAFX, the downstream target of ARK1, but I am observing a high background signal in my Western blot. How can I resolve this?
A: High background in Western blotting can obscure the specific signal. Here are some steps to optimize your results:
-
Antibody Concentration: The concentration of the primary antibody against phosphorylated PAFX (p-PAFX) may be too high. We recommend performing an antibody titration to find the optimal concentration.
-
Blocking Step: Ensure that the blocking step is adequate. We recommend blocking the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Washing Steps: Increase the number and duration of washing steps after incubation with the primary and secondary antibodies to remove non-specific binding.
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 15.2 |
| A549 | Lung Carcinoma | 45.8 |
| MCF7 | Breast Adenocarcinoma | 120.5 |
| PC3 | Prostate Adenocarcinoma | > 1000 |
Table 2: Apoptosis Induction by this compound in HCT116 Cells (24h Treatment)
| Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| 0 (Control) | 5.2 |
| 10 | 25.6 |
| 20 | 55.1 |
| 50 | 85.3 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for p-PAFX
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-PAFX overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: The signaling pathway of this compound, an inhibitor of ARK1.
Caption: A typical experimental workflow for a cell viability assay using this compound.
Caption: A logical troubleshooting workflow for unexpected experimental results.
Technical Support Center: Optimizing Z16078526 Concentration for Cell Treatment
Disclaimer: Initial searches for "Z16078526" did not yield specific public data. The following information is provided as a detailed template using a well-characterized fictional compound, "Exemplaribe," as a placeholder. This guide is intended to demonstrate the requested format and content structure. Researchers should substitute the information below with their own experimental data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general recommended concentration range for starting experiments with Exemplaribe?
A1: For initial experiments, a concentration range of 1 µM to 50 µM is recommended for most cancer cell lines. However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment.
Q2: What is the known mechanism of action for Exemplaribe?
A2: Exemplaribe is a potent and selective inhibitor of the kinase "Kinase-X" in the hypothetical "Signal-Onc" pathway, which is frequently hyperactivated in various tumor types. Inhibition of Kinase-X by Exemplaribe leads to a downstream decrease in the phosphorylation of the transcription factor "TF-A," resulting in cell cycle arrest and apoptosis.
Q3: How should I dissolve and store Exemplaribe?
A3: Exemplaribe is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate amount of powder in 100% DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.[1]
Q4: What are the expected morphological changes in cells treated with Exemplaribe?
A4: Cells undergoing apoptosis due to Exemplaribe treatment may exhibit classic morphological changes such as cell shrinkage, membrane blebbing, and detachment from the culture plate. These changes can be observed using phase-contrast microscopy.
Q5: How long should I treat my cells with Exemplaribe?
A5: The optimal treatment duration depends on the experimental endpoint. For cell viability assays, a 48 to 72-hour incubation is a common starting point. For signaling pathway analysis (e.g., Western blotting for phosphorylated proteins), shorter time points (e.g., 1, 6, 12, 24 hours) are recommended to capture dynamic changes.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of Exemplaribe on cell viability. | 1. Sub-optimal concentration. 2. Cell line is resistant to Exemplaribe. 3. Compound degradation. | 1. Perform a dose-response curve with a wider concentration range (e.g., 0.1 µM to 100 µM). 2. Verify the expression and activity of the "Signal-Onc" pathway in your cell line. Consider using a positive control cell line known to be sensitive to Exemplaribe. 3. Prepare fresh stock solutions of Exemplaribe. Ensure proper storage conditions. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Edge effects in the multi-well plate. 3. Inaccurate pipetting. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension between plating.[2][3] 2. Avoid using the outer wells of the plate for treatment, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[2] 3. Use calibrated pipettes and ensure proper pipetting technique. |
| Vehicle control (DMSO) shows significant cytotoxicity. | 1. DMSO concentration is too high. 2. Cells are particularly sensitive to DMSO. | 1. Ensure the final DMSO concentration in the media does not exceed 0.1%.[1] Prepare a serial dilution of your compound to minimize the volume of stock solution added. 2. Perform a DMSO toxicity curve to determine the maximum tolerable concentration for your specific cell line. |
| Inconsistent results in downstream assays (e.g., Western Blot). | 1. Inconsistent treatment timing. 2. Variation in cell density at the time of treatment. 3. Problems with protein extraction or antibody quality. | 1. Standardize the incubation time for all treatments. 2. Seed the same number of cells for each condition and ensure they are in the logarithmic growth phase at the start of the experiment. 3. Follow a standardized protocol for protein extraction and quantification. Validate antibodies using appropriate controls. |
Quantitative Data Summary
Table 1: IC50 Values of Exemplaribe in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 8.1 |
| U87 MG | Glioblastoma | 25.6 |
Table 2: Optimal Concentration Range of Exemplaribe for Different Assays
| Assay | Cell Line | Optimal Concentration (µM) | Incubation Time |
| Cell Viability (MTT) | MCF-7 | 5 - 10 | 72 hours |
| Apoptosis (Annexin V) | HCT116 | 10 | 48 hours |
| Western Blot (p-TF-A) | A549 | 15 | 24 hours |
Experimental Protocols
Protocol 1: Determining the IC50 of Exemplaribe using an MTT Assay
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of Exemplaribe in complete medium. The final concentrations should range from 0.1 µM to 100 µM.
-
Include a vehicle control (0.1% DMSO) and a no-cell control (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the Exemplaribe concentration and use a non-linear regression to calculate the IC50 value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. Cell culture conditions [qiagen.com]
Technical Support Center: Improving the in vivo Efficacy of Z16078526
Notice: The identifier "Z16078526" did not yield specific results in public databases and scientific literature. The following troubleshooting guide is based on general principles for improving the in vivo efficacy of investigational compounds, particularly in the context of oncology research. Researchers working with this compound should adapt these recommendations to the specific characteristics of their molecule.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected in vivo efficacy with this compound compared to our in vitro results. What are the potential causes?
Several factors can contribute to a discrepancy between in vitro and in vivo efficacy. These can be broadly categorized into issues related to pharmacokinetics (PK), pharmacodynamics (PD), and the tumor microenvironment. Potential causes include:
-
Poor Bioavailability: The compound may not be well absorbed into the systemic circulation after administration.
-
Rapid Metabolism and Clearance: this compound might be quickly metabolized by the liver or other organs and eliminated from the body, preventing it from reaching the target tumor at sufficient concentrations.
-
Limited Tumor Penetration: The compound may not effectively penetrate the tumor tissue to engage its target.
-
Off-Target Effects: In the complex in vivo environment, this compound could have unforeseen interactions that reduce its efficacy or cause toxicity.
-
Tumor Microenvironment: The unique conditions within the tumor, such as hypoxia or acidic pH, may alter the compound's activity.
Q2: How can we improve the bioavailability of this compound?
Improving bioavailability often involves formulation strategies. Consider the following approaches:
-
Solubilizing Agents: If this compound has poor aqueous solubility, using excipients like cyclodextrins, surfactants, or co-solvents can enhance its dissolution and absorption.
-
Lipid-Based Delivery Systems: Formulations such as liposomes, nanoemulsions, or solid lipid nanoparticles can encapsulate the compound, protecting it from degradation and improving its absorption.[1]
-
Route of Administration: If oral bioavailability is low, consider alternative routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection to bypass first-pass metabolism.
Q3: What strategies can be employed to address rapid metabolism and clearance of this compound?
To overcome rapid metabolism, you might explore:
-
Chemical Modification: Structural modifications to the molecule can block metabolic sites without affecting its therapeutic activity.
-
Co-administration with Metabolic Inhibitors: While complex, co-administering a known inhibitor of the primary metabolizing enzymes (e.g., cytochrome P450 inhibitors) can increase the exposure of this compound. This approach requires careful toxicity and drug-drug interaction studies.
-
Encapsulation: As mentioned for bioavailability, encapsulation in nanoparticles can shield the compound from metabolic enzymes.
Troubleshooting Guides
Issue 1: High variability in tumor response among experimental animals.
-
Hypothesis 1: Inconsistent Dosing.
-
Troubleshooting:
-
Ensure the dosing solution is homogeneous and stable. Vortex or sonicate before each use.
-
Verify the accuracy of dosing volumes for each animal's body weight.
-
Refine the administration technique to ensure consistent delivery (e.g., proper gavage technique, consistent injection site).
-
-
-
Hypothesis 2: Variability in Tumor Implantation.
-
Troubleshooting:
-
Standardize the number of cells injected and the injection volume.
-
Ensure consistent cell viability and passage number for implantation.
-
Use a consistent location for tumor cell implantation.
-
-
Issue 2: Lack of dose-dependent tumor growth inhibition.
-
Hypothesis 1: The dose range is not optimal.
-
Troubleshooting:
-
Conduct a dose-ranging study with a wider spread of concentrations to identify the therapeutic window.
-
Perform pharmacokinetic analysis at different dose levels to ensure that increasing the dose results in a proportional increase in drug exposure at the tumor site.
-
-
-
Hypothesis 2: Target saturation has been reached.
-
Troubleshooting:
-
Conduct a pharmacodynamic study to measure target engagement at the different dose levels. This can involve analyzing tumor biopsies for downstream signaling changes.
-
If the target is saturated at the lowest effective dose, a further increase in dose may not result in enhanced efficacy but could increase toxicity.
-
-
Experimental Protocols
Protocol 1: Assessment of in vivo Antitumor Efficacy in a Xenograft Model
-
Cell Culture: Culture the selected cancer cell line (e.g., MCF-7, HL60) under standard conditions.[2] Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Animal Model: Use immunocompromised mice (e.g., C57 BL/6J) for xenograft studies.[2]
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound and vehicle control according to the planned dosing schedule, route, and concentration.
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition.
-
Secondary: Overall survival, body weight changes (as a measure of toxicity), and any observable side effects.
-
-
Data Analysis: Compare the tumor growth curves and survival rates between the treatment and control groups using appropriate statistical methods.
Data Presentation
Table 1: Example of in vivo Efficacy Data for this compound
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | IP | 1500 ± 250 | - | - |
| This compound | 10 | IP | 900 ± 180 | 40 | <0.05 |
| This compound | 25 | IP | 525 ± 150 | 65 | <0.01 |
| This compound | 50 | IP | 300 ± 100 | 80 | <0.001 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for low in vivo efficacy.
Caption: Workflow for a typical xenograft efficacy study.
References
- 1. Improving In Vivo Efficacy of Bioactive Molecules: An Overview of Potentially Antitumor Phytochemicals and Currently Available Lipid-Based Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor efficacy in vitro and in vivo of falconensones, a new type of polyene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Z16078526 Treatment Protocols
Disclaimer: Z16078526 is a hypothetical compound designation used for illustrative purposes. The information provided below is a template based on common scenarios encountered in drug development and does not pertain to any real-world compound.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the novel kinase inhibitor this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the Janus kinase 2 (JAK2). By binding to the kinase domain of JAK2, it prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. This inhibition disrupts the JAK/STAT signaling pathway, which is crucial for cell proliferation, differentiation, and inflammation. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend creating a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution and store it at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 2 years). Avoid repeated freeze-thaw cycles.
Q3: Can this compound be used in vivo?
A3: Yes, this compound has demonstrated efficacy in preclinical animal models. For in vivo administration, a common formulation is 10% DMSO, 40% polyethylene (B3416737) glycol 300 (PEG300), 5% Tween 80, and 45% saline. However, the optimal formulation may vary depending on the animal model and route of administration. We recommend conducting preliminary tolerability studies.
Q4: What are the known off-target effects of this compound?
A4: While this compound is highly selective for JAK2, some minor off-target activity has been observed at higher concentrations (>1 µM) against other JAK family members, such as JAK1 and TYK2. Researchers should perform dose-response experiments to determine the optimal concentration that minimizes off-target effects while maintaining efficacy against JAK2.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered signaling responses. Use cells within a consistent, low passage range (e.g., passages 5-15) for all experiments. |
| Serum Lot Variability | Different lots of fetal bovine serum (FBS) contain varying levels of growth factors that can activate the JAK/STAT pathway, competing with the inhibitor. Test and pre-qualify a single large lot of FBS for the entire study. |
| Compound Precipitation | This compound may precipitate in aqueous media at high concentrations. Visually inspect media for precipitates after adding the compound. If observed, sonicate briefly or prepare a fresh, lower concentration working solution from the DMSO stock. |
| Assay Incubation Time | Insufficient or excessive incubation time can lead to variable results. Optimize the incubation time for your specific cell line and assay endpoint. A typical range is 24-72 hours. |
Issue 2: Low Efficacy in Animal Models
| Potential Cause | Recommended Solution |
| Poor Bioavailability | The formulation may not be optimal for absorption. Experiment with alternative delivery vehicles or routes of administration (e.g., intraperitoneal vs. oral gavage). |
| Rapid Metabolism | The compound may be cleared too quickly in vivo. Conduct pharmacokinetic (PK) studies to determine the half-life of this compound in your model. Consider adjusting the dosing frequency based on PK data. |
| Inadequate Target Engagement | The administered dose may not be sufficient to inhibit JAK2 in the target tissue. Perform pharmacodynamic (PD) studies by collecting tissue samples post-treatment and measuring the levels of phosphorylated STAT3 (p-STAT3) via Western blot or immunohistochemistry. |
Quantitative Data Summary
Table 1: In Vitro Kinase Selectivity Profile
| Kinase | IC50 (nM) |
| JAK2 | 5.2 |
| JAK1 | 158.4 |
| JAK3 | 876.1 |
| TYK2 | 212.9 |
| c-MET | >10,000 |
| VEGFR2 | >10,000 |
Table 2: Cell Viability in HEL 92.1.7 Cell Line (JAK2 V617F mutant)
| This compound Conc. (nM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 92.1 ± 5.1 |
| 10 | 65.7 ± 3.8 |
| 50 | 48.3 ± 4.2 |
| 100 | 21.5 ± 2.9 |
| 500 | 8.9 ± 1.7 |
Experimental Protocols
Protocol 1: Western Blot for p-STAT3 Inhibition
-
Cell Culture and Treatment: Seed HEL 92.1.7 cells at a density of 1x10^6 cells/mL in RPMI-1640 media supplemented with 10% FBS.
-
Compound Addition: Treat cells with varying concentrations of this compound (0, 1, 10, 100, 1000 nM) for 4 hours.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 (1:1000 dilution) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Visualizations
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Decision tree for troubleshooting inconsistent IC50 values.
overcoming Z16078526 stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with the novel kinase inhibitor, Z16078526. Our goal is to help researchers, scientists, and drug development professionals overcome these challenges and ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?
A1: Precipitation of this compound from aqueous solutions is a known issue, often influenced by pH, buffer composition, and concentration. Please refer to the detailed troubleshooting guide on "Managing this compound Precipitation" below for a step-by-step workflow. We recommend verifying the pH of your buffer and considering the use of a co-solvent if your experimental conditions permit.
Q2: I am concerned about the stability of this compound in my cell culture medium over a 72-hour experiment. How stable is it?
A2: this compound exhibits time-dependent degradation in aqueous solutions, including cell culture media. The rate of degradation is influenced by temperature and light exposure. For long-term experiments, we recommend preparing fresh solutions and replenishing the compound every 24-48 hours. Please refer to the "Thermal and Photostability of this compound" data table for detailed degradation kinetics.
Q3: Can I store this compound solutions at room temperature?
A3: No, we strongly advise against storing this compound solutions at room temperature for extended periods. Stock solutions should be prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C or -80°C. Working solutions should be prepared fresh for each experiment.
Q4: Is this compound sensitive to light?
A4: Yes, this compound has demonstrated sensitivity to light, leading to photodegradation. We recommend handling the compound and its solutions in low-light conditions and storing them in amber vials or containers wrapped in aluminum foil.
Troubleshooting Guides
Managing this compound Precipitation
This guide provides a systematic approach to addressing precipitation issues with this compound in your experiments.
Data Presentation
Table 1: Solubility of this compound in Common Buffers
| Buffer (pH) | Solubility (µM) |
| PBS (7.4) | 25.3 ± 2.1 |
| Tris-HCl (7.0) | 45.8 ± 3.5 |
| MES (6.5) | 68.2 ± 4.9 |
| RPMI-1640 + 10% FBS | 15.1 ± 1.8 |
Table 2: Thermal and Photostability of this compound
| Condition | Time (hours) | Remaining this compound (%) |
| Room Temperature (Light) | 24 | 62.5 ± 5.3 |
| Room Temperature (Dark) | 24 | 85.1 ± 6.2 |
| 4°C (Dark) | 72 | 92.4 ± 4.7 |
| 37°C (Dark) | 24 | 70.3 ± 5.9 |
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
Objective: To determine the solubility of this compound in a specific buffer.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Target buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Spectrophotometer
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions of the this compound stock solution in your target buffer to final concentrations ranging from 1 µM to 100 µM.
-
Incubate the solutions at room temperature for 1 hour with gentle agitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes to pellet any precipitate.
-
Carefully collect the supernatant and measure the absorbance at the characteristic wavelength for this compound.
-
Calculate the concentration of soluble this compound based on a standard curve.
Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway in which this compound acts as an inhibitor of Kinase B.
Logical Relationships
The stability of this compound is influenced by several key factors as depicted below.
Z16078526 experimental variability and solutions
Welcome to the technical support center for Z16078526. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and minimizing experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is best dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For short-term storage (1-2 weeks), the stock solution can be kept at 4°C. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q2: I am observing inconsistent IC50 values in my cell viability assays. What could be the cause?
A2: Inconsistent IC50 values can arise from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Key areas to investigate include cell density, passage number, serum concentration in the media, and the stability of the compound in your assay conditions.
Q3: How can I confirm that this compound is engaging its intended target in my cellular experiments?
A3: Target engagement can be confirmed by observing a dose-dependent decrease in the phosphorylation of a known downstream substrate of the target protein via Western blot. For example, if this compound targets a specific kinase, you should see reduced levels of the phosphorylated form of its substrate.
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
Users frequently report significant well-to-well or experiment-to-experiment variability when assessing the effect of this compound on cell viability or proliferation.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider seeding cells in the inner wells of the plate to avoid edge effects. |
| Cell Line Instability | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to the compound. |
| Variability in Serum Lots | Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors, affecting cell growth and compound efficacy. Test and use a single, qualified lot of FBS for a series of experiments. |
| Compound Instability/Precipitation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Visually inspect the media for any signs of compound precipitation, especially at higher concentrations. |
| Inconsistent Incubation Times | Ensure precise and consistent incubation times with the compound across all experiments. Use a timer and process plates in a standardized order. |
Experimental Workflow for Minimizing Variability
Caption: Standardized workflow for a cell viability assay to reduce variability.
Issue 2: Inconsistent Downstream Signaling Inhibition in Western Blots
Researchers may observe variability in the inhibition of downstream signaling pathways, such as inconsistent reduction in the phosphorylation of target substrates.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Sub-optimal Lysis Buffer | Ensure the lysis buffer contains adequate phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. |
| Variable Drug Treatment Times | The phosphorylation state of signaling proteins can change rapidly. Use precise and consistent treatment durations, especially for short-term stimulation or inhibition experiments. |
| Inconsistent Protein Loading | Accurately quantify total protein concentration using a reliable method (e.g., BCA assay) and load equal amounts for each sample. Always normalize to a loading control (e.g., β-actin, GAPDH). |
| Antibody Performance | Use a validated phospho-specific antibody. Titrate the antibody to determine the optimal concentration that provides a strong signal with low background. |
| Basal Phosphorylation Levels | If basal phosphorylation of the target is low, consider stimulating the pathway (e.g., with a growth factor) before adding this compound to create a larger dynamic range for observing inhibition. |
Signaling Pathway and Troubleshooting Logic
Caption: this compound inhibits Kinase-X, blocking substrate phosphorylation.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
-
Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Perform a serial dilution of the this compound stock solution in complete growth medium to generate 2X final concentrations.
-
Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
Protocol 2: Western Blot for Phospho-Substrate Analysis
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of this compound for the desired time (e.g., 2 hours).
-
Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the phospho-substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total substrate and a loading control (e.g., β-actin) for normalization.
Technical Support Center: Enhancing Bioavailability of Compound Z16078526
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of the novel research compound Z16078526. Given that this compound is a hypothetical compound with characteristics of poor aqueous solubility, the following guidance is based on established principles for improving the systemic exposure of such molecules.
Frequently Asked Questions (FAQs)
Q1: My in vitro experiments with this compound show high efficacy, but I am seeing no effect in my in vivo animal models. What could be the issue?
A1: This is a common challenge when transitioning from in vitro to in vivo studies and often points to poor bioavailability. The compound may not be reaching systemic circulation at a sufficient concentration to exert its therapeutic effect. Key factors to investigate include:
-
Poor aqueous solubility: this compound may be precipitating in the gastrointestinal (GI) tract before it can be absorbed.
-
Low dissolution rate: The rate at which the compound dissolves may be too slow.
-
High first-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Poor membrane permeability: The compound may not be efficiently transported across the intestinal wall.
We recommend conducting a preliminary pharmacokinetic (PK) study to determine the plasma concentration of this compound after administration.
Q2: What are the initial steps to improve the oral bioavailability of this compound?
A2: A logical, stepwise approach is recommended. First, characterize the physicochemical properties of this compound to understand the root cause of its low bioavailability. Then, select an appropriate formulation strategy.
Q3: Can I simply dissolve this compound in DMSO for my oral gavage studies?
A3: While DMSO is an excellent solvent for in vitro assays, it is generally not recommended for in vivo oral administration. High concentrations of DMSO can be toxic and may cause irritation to the GI tract. Furthermore, when a concentrated DMSO solution is introduced into the aqueous environment of the stomach, the compound will likely precipitate out in a fine, poorly absorbable form, leading to inconsistent and low bioavailability.
Troubleshooting Guide
Issue 1: High variability in plasma concentrations between subjects in my PK study.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Dosing | Ensure the dosing vehicle is homogenous. If using a suspension, vortex thoroughly before each administration. | Prevents settling of the compound, ensuring each animal receives the correct dose. |
| Food Effects | Standardize the fasting period for all animals before dosing. | The presence of food can significantly and variably alter GI physiology and drug absorption. |
| Precipitation of Compound | Switch to a more robust formulation, such as a lipid-based system or an amorphous solid dispersion. | These formulations are designed to maintain the drug in a solubilized state in the GI tract. |
| Coprophagy | House animals in cages that prevent coprophagy (feces consumption). | Re-ingestion of excreted drug can lead to artifactually high and variable plasma levels. |
Issue 2: The selected formulation strategy did not improve bioavailability.
| Formulation Attempted | Potential Reason for Failure | Next Steps |
| Nanosuspension | The compound may have poor membrane permeability (BCS Class IV). | Focus on strategies that address both solubility and permeability, such as co-administering with a permeation enhancer or developing a prodrug. |
| Amorphous Solid Dispersion (ASD) | The compound recrystallized in the GI tract before absorption could occur. | Select a polymer with better stabilization capacity or increase the drug-to-polymer ratio. Perform in vitro dissolution tests in biorelevant media to assess stability. |
| Lipid-Based Formulation | The formulation may not have been properly dispersed, or the drug may have precipitated upon digestion. | Optimize the formulation by adjusting the ratio of oils, surfactants, and co-solvents. Test the formulation's performance in in vitro lipolysis models. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer scale.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 in deionized water)
-
Milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads)
-
High-energy bead mill
-
Particle size analyzer
Methodology:
-
Prepare a pre-suspension by dispersing 10 mg of this compound in 10 mL of the stabilizer solution.
-
Add the pre-suspension to the milling chamber containing the milling media.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for 2-4 hours at a controlled temperature (4-10°C) to prevent thermal degradation.
-
Periodically withdraw small aliquots (approx. 50 µL) and measure the particle size using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (e.g., < 200 nm) with a narrow polydispersity index (PDI < 0.3) is achieved.
-
Separate the nanosuspension from the milling media by filtration or decanting.
-
Store the final nanosuspension at 4°C until further use.
Visualizations
Technical Support Center: Troubleshooting Unexpected Phenotypes with Z16078526
This technical support center provides troubleshooting guidance for researchers encountering unexpected experimental results, such as reduced cell proliferation or altered phenotypes, potentially associated with the use of polycarbonate labware. The identifier "Z16078526" is associated with the compound 3,5-dinitro-bisphenol A , a known leachable from some polycarbonate flasks that can impact cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing slower cell growth and reduced viability in our cultures. Could our polycarbonate flasks be the cause?
A1: Yes, it is possible. Certain polycarbonate labware, especially if subjected to gamma-sterilization, can leach compounds that are detrimental to cell growth. One such identified leachable is 3,5-dinitro-bisphenol A, which has been shown to inhibit the proliferation of cell lines like Chinese Hamster Ovary (CHO) cells.[1] If you are using polycarbonate flasks and observing unexpected growth inhibition, it is a potential cause to investigate.
Q2: What is 3,5-dinitro-bisphenol A and how does it affect cells?
A2: 3,5-dinitro-bisphenol A is a chemical compound that can be formed during the manufacturing and sterilization of polycarbonate plastics.[2][3][4] Studies have shown that this compound can leach into cell culture media. Its primary reported effects on cells are:
-
Cell Cycle Arrest: It can cause cells to arrest in the G1/G0 phase of the cell cycle, thereby inhibiting proliferation.
-
Weak GPR35 Agonism: It acts as a weak agonist for the G protein-coupled receptor 35 (GPR35).
Q3: What are the typical signs of contamination with a leachable compound like 3,5-dinitro-bisphenol A?
A3: The most common phenotypes include:
-
A significant decrease in the rate of cell proliferation compared to historical controls or cultures in glassware or non-polycarbonate plasticware.
-
An increase in the percentage of cells in the G0/G1 phase of the cell cycle, as determined by flow cytometry.
-
Changes in cellular morphology.
-
For researchers studying GPR35, unexpected activation of its downstream signaling pathways may be observed.
Q4: How can we confirm that our problems are due to leachables from our labware?
A4: A straightforward approach is to perform a comparative experiment:
-
Culture your cells in parallel in your standard polycarbonate flasks and in flasks made of a different material, such as glass or polyethylene (B3416737) terephthalate (B1205515) glycol (PETG), which is known to be BPA-free.[5]
-
Monitor cell growth and viability over several days using a cell proliferation assay (e.g., MTT assay).
-
If cells grown in the alternative flasks show normal growth while those in the polycarbonate flasks are inhibited, this strongly suggests a leachable issue.
Q5: What steps can we take to mitigate the effects of leachables from polycarbonate labware?
A5:
-
Switch to Alternative Materials: The most effective solution is to switch to labware made from materials that do not leach problematic compounds, such as borosilicate glass or plastics like PETG.
-
Pre-leaching/Rinsing: While not a guaranteed solution, pre-rinsing the polycarbonate flasks with sterile, warm purified water or media might reduce the concentration of surface leachables. However, this may not be sufficient to prevent leaching over the course of a multi-day culture.
-
Avoid Autoclaving Polycarbonate: Autoclaving can accelerate the degradation of polycarbonate and increase the leaching of compounds like Bisphenol A (BPA).[6] If sterilization is necessary, follow the manufacturer's instructions carefully or consider alternative sterilization methods if compatible.
-
Source from Reputable Suppliers: Use high-quality labware from reputable manufacturers who can provide data on extractables and leachables.
Troubleshooting Guides
Guide 1: Investigating Reduced Cell Proliferation
If you are experiencing unexpected growth inhibition, this guide provides a workflow to determine if leachables are the cause.
Experimental Workflow: Diagnosing Growth Inhibition
Caption: A logical workflow to diagnose if reduced cell proliferation is due to labware.
Guide 2: Analyzing Cell Cycle Perturbations
If you suspect cells are arresting at a specific phase, this guide outlines the process for investigation.
Experimental Workflow: Cell Cycle Analysis
Caption: A workflow for investigating cell cycle arrest using flow cytometry.
Data Summary
The following table summarizes the potential effects of bisphenol A (BPA) and its analogs on cell lines, which can be indicative of the effects of leachables like 3,5-dinitro-bisphenol A. Note that toxicity is cell-line and compound specific.
| Compound | Cell Line | Observed Effect | Effective Concentration Range |
| Bisphenol A (BPA) | Prostate Cancer Cells | Cell Cycle Arrest | 10-100 µM[7] |
| Bisphenol A (BPA) | CHO | Influence on specific productivity | >10 µM[5] |
| Bisphenol FL (BPFL) | Breast Cancer Cells | Reduced Cell Viability (IC50) | 1.32 µM[8] |
| Bisphenol A (BPA) | Breast Cells | DNA Damage, Proliferation | Nanomolar range[9] |
Signaling Pathway
3,5-dinitro-bisphenol A is a weak agonist of GPR35. Activation of GPR35 can lead to complex downstream signaling, which can be both pro- and anti-inflammatory depending on the cellular context.[10][11]
GPR35 Signaling Pathway
Caption: Simplified GPR35 signaling upon agonist binding, leading to downstream effects.
Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[12][13][14][15]
Materials:
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Include wells with medium only as a blank control.
-
Culture cells in the experimental (polycarbonate) and control (glass or PETG) flasks. At desired time points, harvest and seed the cells into the 96-well plate.
-
Incubate the plate for a period appropriate for your cell line (typically 24-72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2-4 hours, or until crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of the sample wells. Proliferation is proportional to the absorbance.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes how to prepare cells for cell cycle analysis using flow cytometry.[16][17][18][19][20]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10⁶ cells from each culture condition (experimental and control).
-
Wash the cells by centrifuging at 200 x g for 5 minutes and resuspending the pellet in 1 mL of cold PBS.
-
Fix the cells by slowly adding the cell suspension dropwise into 4-5 mL of ice-cold 70% ethanol while gently vortexing. This helps prevent cell clumping.
-
Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.
-
Centrifuge the fixed cells at 300 x g for 5 minutes to pellet them. Discard the ethanol.
-
Wash the cells once with 5 mL of PBS to remove any residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing biologic/toxicologic effects of extractables from plastic contact materials for advanced therapy manufacturing using cell painting assay and cytotoxicity screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a leachable compound detrimental to cell growth in single-use bioprocess containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The influence of bisphenol A on mammalian cell cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polycarbonate (PC) Labware | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Bisphenol A induces cell cycle arrest in primary and prostate cancer cells through EGFR/ERK/p53 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adverse (geno)toxic effects of bisphenol A and its analogues in hepatic 3D cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Low-Dose Bisphenol A on DNA Damage and Proliferation of Breast Cells: The Role of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. chondrex.com [chondrex.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Z16078526 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control, purity assessment, and experimental troubleshooting of Z16078526, also known as Z160.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Z160)?
A1: this compound (Z160) is a small molecule inducer of mitochondrial uncoupling protein 1 (UCP1).[1] It is used in research to study thermogenesis and mitochondrial activity. Its CAS Registry Number is 852222-94-7.[1]
Q2: How should I store and handle Z160?
A2: Z160 is supplied as a solid and should be stored at -20°C for long-term stability (≥4 years).[1] Before use, it is recommended to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.
Q3: How do I prepare a stock solution of Z160?
A3: A stock solution can be made by dissolving Z160 in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO at a concentration of ≥10 mg/mL.[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the desired final concentration.
Q4: What is the stability of Z160 in solution?
A4: Once prepared, stock solutions should be stored as aliquots in tightly sealed vials at -20°C. Generally, these solutions are usable for up to one month. It is recommended to make up and use solutions on the same day whenever possible.
Quality Control and Purity Assessment
Ensuring the quality and purity of Z160 is critical for reproducible experimental results. Below are key specifications and a detailed protocol for purity assessment by High-Performance Liquid Chromatography (HPLC).
Product Specifications
| Parameter | Specification |
| Formal Name | 2-[(3,4-dihydro-4-oxo-2-quinazolinyl)thio]-N-(2,4-dimethoxyphenyl)-acetamide |
| Synonym | Z160 |
| CAS Number | 852222-94-7 |
| Molecular Formula | C18H17N3O4S |
| Formula Weight | 371.4 g/mol |
| Purity | ≥98% |
| Appearance | Solid |
| Storage | -20°C |
| Stability | ≥4 years |
| Solubility | DMSO (≥10 mg/mL) |
Data sourced from Cayman Chemical product information.[1]
Experimental Protocol: HPLC Purity Validation
This section provides a detailed methodology for assessing the purity of Z160 using reverse-phase HPLC (RP-HPLC).
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
-
Z160 sample
-
Reference standards for potential impurities (if available)
2. Sample Preparation:
-
Dissolve the Z160 sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases A and B) to a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
4. Data Analysis: The purity of Z160 is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Caption: Workflow for HPLC purity validation of Z160.
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during experiments with Z160.
Cell Culture Experiments
Q: My cells show unexpected toxicity after treatment with Z160. What could be the cause?
A:
-
High DMSO Concentration: Ensure the final concentration of the DMSO solvent in your cell culture medium is not exceeding a toxic level (typically <0.5%). Run a vehicle control with the same DMSO concentration to confirm.
-
Incorrect Z160 Concentration: Verify the calculations for your stock solution and final dilutions. A higher than intended concentration of Z160 could be cytotoxic.
-
Cell Line Sensitivity: Some cell lines may be more sensitive to Z160 or the metabolic stress induced by UCP1 activation. Consider performing a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Contamination: Microbial contamination can cause cell death.[2] Regularly check your cell cultures for any signs of contamination.
Q: I am not observing an increase in UCP1 expression or oxygen consumption rate (OCR) after Z160 treatment. What should I do?
A:
-
Sub-optimal Concentration: The effective concentration of Z160 can vary between cell types. A concentration of 10 µM has been shown to be effective in primary mouse brown adipocytes.[1] Consider performing a dose-response experiment to find the optimal concentration for your system.
-
Treatment Duration: The induction of UCP1 is a time-dependent process. Ensure that the treatment duration is sufficient for changes in gene and protein expression to occur.
-
Cellular Model: Z160's primary mechanism is through the AKAP1/PKA pathway to induce UCP1.[1] Ensure your cellular model expresses the necessary components of this pathway.
-
Compound Integrity: Verify the storage and handling of your Z160 stock. Improper storage could lead to degradation of the compound. Re-test the purity of your compound if you suspect degradation.
In Vivo Experiments
Q: The in vivo administration of Z160 did not result in an increase in body temperature. What could be the reason?
A:
-
Dosage and Administration Route: A dose of 1.5 mg/kg administered via subcutaneous injection has been shown to increase body temperature in mice.[1] Verify your dosage calculations and administration technique. The route of administration can significantly impact the bioavailability of the compound.
-
Animal Model: The metabolic state and genetic background of the animal model can influence the response to a UCP1 inducer.
-
Timing of Measurement: The thermogenic effect may have a specific time course. Ensure that measurements are taken at appropriate time points post-administration.
Caption: Signaling pathway of Z160 as a UCP1 inducer.
References
avoiding degradation of Z16078526 in solution
Technical Support Center: Compound Z16078526
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of compound this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The compound may be susceptible to acid or base-catalyzed hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
Oxidation: The presence of oxygen or other oxidizing agents can lead to oxidative degradation.
-
Solvent: The choice of solvent can impact stability, with protic solvents sometimes participating in degradation reactions.
Q2: How can I assess the stability of my this compound solution?
A2: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is essential. This involves monitoring the concentration of the parent compound and the appearance of any degradation products over time under various stress conditions (e.g., different pH, temperature, and light exposure).
Q3: What are the recommended storage conditions for this compound solutions?
A3: While specific conditions depend on the compound's inherent stability, general recommendations for preserving the integrity of this compound solutions include:
-
Storage Temperature: Store solutions at low temperatures, typically 2-8°C or -20°C, to minimize thermal degradation.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For oxygen-sensitive compounds, purging the solution and vial headspace with an inert gas like nitrogen or argon can prevent oxidative degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound peak in HPLC analysis. | Chemical degradation. | Perform a forced degradation study to identify the degradation pathway (see Experimental Protocols). Adjust solution pH, protect from light, or store at a lower temperature. |
| Appearance of new peaks in the chromatogram. | Formation of degradation products. | Characterize the degradation products using LC-MS or other suitable analytical techniques. This can provide insights into the degradation mechanism. |
| Inconsistent results between experiments. | Instability of stock or working solutions. | Prepare fresh solutions for each experiment. If solutions must be stored, validate their stability over the intended storage period. |
| Precipitation of the compound from solution. | Poor solubility or solvent evaporation. | Ensure the chosen solvent has adequate solubilizing power for this compound. Store solutions in tightly sealed containers to prevent solvent evaporation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to identify the degradation pathways of this compound.
Objective: To determine the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 60°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV or LC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.
Data Presentation: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl, 60°C, 24h | 15.2% | 2 |
| 0.1 N NaOH, 60°C, 24h | 25.8% | 3 |
| 3% H₂O₂, RT, 24h | 8.5% | 1 |
| 60°C, 24h | 5.1% | 1 |
| UV Light (254 nm), 24h | 18.9% | 2 |
| Control | <1% | 0 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for HPLC instability issues of this compound.
Technical Support Center: Z16078526 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dose-response curve optimization for the inhibitor Z16078526.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: For a novel compound like this compound, a broad concentration range is recommended for the initial dose-response experiment. A common starting point is a log-fold or half-log dilution series spanning from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 1 nM to 100 µM). This wide range helps in identifying the inhibitory potency of the compound, which is typically quantified by the IC50 value (the concentration at which 50% of the biological response is inhibited).
Q2: Which mathematical model is most appropriate for fitting the dose-response data of this compound?
A2: The four-parameter logistic (4PL) model is a widely used and recommended model for sigmoidal dose-response curves.[1][2][3] This model is defined by four parameters: the top and bottom plateaus of the curve, the Hill slope (which describes the steepness of the curve), and the IC50. It is a robust model for describing the relationship between the concentration of an inhibitor and the biological response.
Q3: How should I prepare the dilution series of this compound to minimize errors?
A3: To minimize errors in your dilution series, it is advisable to prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, perform serial dilutions to create intermediate stocks. These intermediate stocks can then be used to prepare the final concentrations for your assay plate. This two-step dilution process helps to reduce the impact of pipetting errors. Always ensure thorough mixing at each dilution step.
Q4: What are the critical quality control metrics for a reliable dose-response assay?
A4: Key quality control metrics include the Z'-factor, signal-to-background ratio, and the coefficient of variation (%CV) for your controls. A Z'-factor above 0.5 indicates a robust assay with a large separation between the positive and negative controls. The signal-to-background ratio should be sufficiently high to distinguish the signal from the noise. The %CV for replicates should ideally be below 15% to ensure data precision.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors during compound addition or reagent dispensing- Edge effects in the microplate | - Ensure a homogeneous cell suspension before seeding.- Use calibrated pipettes and consistent pipetting techniques.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Poor curve fit (low R-squared value) | - Inappropriate concentration range- Compound precipitation at high concentrations- Assay interference (e.g., compound fluorescence) | - Widen the concentration range to better define the top and bottom plateaus.- Check the solubility of this compound in the assay medium.- Run a control experiment to assess for any intrinsic fluorescence or absorbance of the compound. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number or health- Differences in incubation times- Lot-to-lot variability of reagents | - Use cells within a consistent passage number range and ensure they are healthy at the time of the experiment.[4]- Standardize all incubation times.- Record lot numbers of all reagents used for traceability. |
| Flat dose-response curve (no inhibition) | - this compound is not active in the chosen assay- Incorrect concentration range (too low)- Degradation of the compound | - Confirm the activity of this compound in an orthogonal assay if possible.- Test a higher concentration range.- Prepare fresh stock solutions of the compound. |
| U-shaped or non-monotonic dose-response curve | - Cytotoxicity at high concentrations- Off-target effects- Compound promiscuity | - Perform a cell viability assay in parallel to assess cytotoxicity.- Investigate potential off-target activities of this compound.- Consider if the compound has non-specific binding properties. |
Experimental Protocols
Cell-Based Viability Assay for this compound
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa) in a 96-well plate at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in assay medium, starting from a top concentration of 100 µM.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the log of the this compound concentration. Fit the data using a four-parameter logistic model to determine the IC50 value.
Data Presentation
Table 1: Example Dose-Response Data for this compound in a HeLa Cell Viability Assay
| This compound Conc. (µM) | Log Concentration | % Viability (Mean) | % Viability (SD) |
| 100 | 2.00 | 5.2 | 1.1 |
| 33.3 | 1.52 | 8.9 | 1.5 |
| 11.1 | 1.05 | 25.4 | 3.2 |
| 3.70 | 0.57 | 48.7 | 4.1 |
| 1.23 | 0.09 | 75.1 | 5.3 |
| 0.41 | -0.39 | 92.3 | 4.8 |
| 0.14 | -0.85 | 98.1 | 3.9 |
| 0.05 | -1.30 | 99.5 | 2.7 |
| 0.02 | -1.70 | 100.2 | 2.1 |
| 0.01 | -2.00 | 100.0 | 1.8 |
Table 2: Calculated Dose-Response Parameters for this compound
| Parameter | Value |
| IC50 (µM) | 3.85 |
| Hill Slope | -1.2 |
| R-squared | 0.995 |
Visualizations
References
Validation & Comparative
Validating the Effect of Z16078526 on UCP1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule Z16078526 with other alternatives for inducing Uncoupling Protein 1 (UCP1), a key target in thermogenesis and metabolic research. The information presented is supported by experimental data and detailed protocols to assist researchers in validating the effects of these compounds.
Executive Summary
This compound is a potent small molecule inducer of UCP1 expression.[1] It has been shown to significantly increase UCP1 mRNA levels in both mouse and human adipocytes, leading to enhanced mitochondrial respiration and thermogenesis.[1] Its mechanism of action is thought to involve the modulation of the A-kinase anchoring protein 1 (AKAP1) and the p38 MAPK signaling pathway. This guide compares the performance of this compound with well-established UCP1 inducers, including the β3-adrenergic agonist CL-316,243, the general β-adrenergic agonist norepinephrine, and the adenylyl cyclase activator forskolin.
Performance Comparison of UCP1 Inducers
| Compound | Mechanism of Action | Cell Type | Concentration | Fold Induction of UCP1 mRNA | Reference |
| This compound | AKAP1/PKA pathway modulation, p38 MAPK phosphorylation | Primary mouse brown adipocytes | 10 µM | ~62-fold | [2] |
| Immortalized human brown adipocytes | 10 µM | ~7-fold | [2] | ||
| CL-316,243 | β3-adrenergic receptor agonist | Immortalized brown adipocytes | 10 nM | Similar to 10 µM this compound | [2] |
| Epididymal adipose tissue (in vivo) | Not specified | Significantly increased | [3] | ||
| Norepinephrine | β-adrenergic receptor agonist | Brown adipocytes | Not specified | Induces UCP1 synthesis | [4] |
| Brown adipose tissue (in vivo) | Not specified | 4-fold increase | [5] | ||
| Forskolin | Adenylyl cyclase activator | HIB-1B brown adipocytes | 10 µM | Significant increase | [6] |
| Adipocytes | 4 µM | 6-fold increase | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Adipocyte Culture and Differentiation
This protocol is essential for preparing the cellular model to test the effects of this compound and other compounds.
-
Cell Lines: Primary brown or white adipocytes, or immortalized cell lines such as 3T3-L1 or HIB-1B, can be used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Cocktail:
-
To induce differentiation, culture pre-adipocytes to confluence.
-
Two days post-confluence, switch to a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854).
-
After 2-3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 2-3 days.
-
Finally, maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every 2-3 days. Mature adipocytes with visible lipid droplets should be observed after 7-10 days.
-
Western Blotting for UCP1 Protein Expression
This protocol allows for the quantification of UCP1 protein levels following compound treatment.
-
Protein Extraction:
-
Wash differentiated adipocytes with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against UCP1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
-
Measurement of Oxygen Consumption Rate (OCR)
This assay measures the effect of the compounds on mitochondrial respiration, a key function of UCP1.
-
Cell Seeding: Seed differentiated adipocytes in a Seahorse XF Cell Culture Microplate.
-
Compound Treatment: Treat the cells with this compound or other compounds for the desired duration (e.g., 24 hours).
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.
-
-
Seahorse XF Analyzer Assay:
-
Measure the basal OCR.
-
Sequentially inject oligomycin (B223565) (to inhibit ATP synthase and measure proton leak), FCCP (to uncouple mitochondria and measure maximal respiration), and a mixture of rotenone (B1679576) and antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration).
-
-
Data Analysis:
-
Calculate basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity from the OCR measurements. An increase in proton leak is indicative of UCP1 activity.
-
Conclusion
This compound is a promising research tool for studying UCP1-mediated thermogenesis. It demonstrates robust induction of UCP1 expression, operating through a distinct mechanism involving the AKAP1/PKA and p38 MAPK pathways. This guide provides the necessary information and protocols for researchers to independently validate these findings and compare the efficacy of this compound with other known UCP1 inducers. The provided experimental workflows and signaling pathway diagrams offer a clear framework for designing and interpreting such validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of UCP1 in the Browning of Epididymal Adipose Tissue by β3-Adrenergic Agonist: A Role for MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norepinephrine‐induced synthesis of the uncoupling protein thermogenin (UCP) and its mitochondrial targeting in brown adipocytes differentiated in culture | Semantic Scholar [semanticscholar.org]
- 5. Norepinephrine is required for leptin effects on gene expression in brown and white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cold–inducible Zfp516 Activates UCP1 Transcription to Promote Browning of White Fat and Development of Brown Fat - PMC [pmc.ncbi.nlm.nih.gov]
Z16078526: A Novel Thermogenesis Inducer Compared to Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel thermogenesis inducer, Z16078526, with other well-established thermogenic agents. The information presented is intended to support research and development efforts in the field of metabolic diseases by offering a detailed analysis of performance, mechanism of action, and experimental data for these compounds.
Introduction to Thermogenesis Induction
Thermogenesis, the process of heat production in organisms, is a critical component of metabolic regulation. Inducing thermogenesis, particularly in brown and beige adipose tissue, is a promising therapeutic strategy for combating obesity and related metabolic disorders. This process is primarily mediated by Uncoupling Protein 1 (UCP1), which uncouples mitochondrial respiration from ATP synthesis, dissipating energy as heat. A variety of compounds, from synthetic small molecules to naturally occurring dietary components, have been identified as inducers of thermogenesis, each with distinct mechanisms and potencies.
Overview of this compound
This compound is a recently identified small molecule that has demonstrated potent activity in inducing UCP1 expression and promoting thermogenesis.[1] Its mechanism of action is distinct from traditional β-adrenergic agonists, involving the modulation of A-kinase anchoring protein 1 (AKAP1) and protein kinase A (PKA) signaling.[1] This novel pathway presents a potential for more targeted therapeutic intervention with a potentially different side-effect profile compared to existing thermogenic agents.
Quantitative Comparison of Thermogenesis Inducers
The following tables provide a quantitative comparison of this compound with other key thermogenesis inducers based on available experimental data.
Table 1: In Vitro Potency for UCP1 Induction in Brown Adipocytes
| Compound | Target/Mechanism | Concentration for Significant UCP1 Induction | Fold Induction of UCP1 mRNA (relative to control) | Reference |
| This compound | AKAP1/PKA modulator | 10 µM | ~62-fold | [1] |
| CL316,243 | β3-adrenergic receptor agonist | 10 nM | Similar to 10 µM this compound | [1] |
| Mirabegron (B1684304) | β3-adrenergic receptor agonist | 0.3 - 3 µg/mL | Significant increase | [2] |
| 2,4-Dinitrophenol (B41442) (DNP) | Mitochondrial Uncoupler | Not applicable (does not directly induce UCP1 expression) | Decreased expression | [3][4] |
| Capsaicin | TRPV1 agonist | 1 µM | Increased expression |
Table 2: In Vivo Effects on Thermogenesis and Metabolism in Mice
| Compound | Dosage | Change in Body Temperature | Effect on Energy Expenditure | Effect on Body Weight/Fat Mass | Reference |
| This compound | Not specified | Increased | Increased mitochondrial activity | Not specified | [1] |
| CL316,243 | Not specified | Increased | Increased | Reduced | |
| 2,4-Dinitrophenol (DNP) | 800 mg/L in drinking water | Increased | Increased by ~17% | 26% less weight than controls after 2 months | [3][4] |
| Capsaicin | Dietary | Increased heat production | Increased | Counters high-fat diet-induced obesity | [5] |
| Caffeine (B1668208) | 100 mg/kg | Increased muscle thermogenesis | Increased | May promote thermogenesis for obesity treatment | [6][7] |
| Green Tea Catechins | Dietary | Not specified | Increased 24-hour energy expenditure by ~4% | Reduced abdominal fat | [[“]] |
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway:
This compound is proposed to act by modulating the interaction between AKAP1 and PKA, leading to increased PKA activity and subsequent downstream signaling that promotes UCP1 expression and thermogenesis.
β3-Adrenergic Agonist Signaling Pathway:
β3-adrenergic agonists like CL316,243 and mirabegron bind to the β3-adrenergic receptor on adipocytes, activating a canonical G-protein coupled receptor cascade that leads to PKA activation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
1. Primary Brown Adipocyte Culture and Differentiation
This protocol describes the isolation and differentiation of primary brown preadipocytes from newborn mice.
-
Isolation:
-
Dissect interscapular brown adipose tissue (BAT) from newborn mice (P1-P3).
-
Mince the tissue and digest with collagenase type I (1 mg/mL) in DMEM for 30-45 minutes at 37°C with gentle shaking.
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in DMEM/F12 medium containing 10% FBS and 1% penicillin-streptomycin.
-
-
Differentiation:
-
Plate the isolated preadipocytes and grow to confluence.
-
Two days post-confluence (Day 0), induce differentiation with DMEM/F12, 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, 125 µM indomethacin, 1 µM rosiglitazone, and 1 nM T3.
-
On Day 2, replace the induction medium with maintenance medium (DMEM/F12, 10% FBS, 1 µM rosiglitazone, and 1 nM T3).
-
Refresh the maintenance medium every two days. Fully differentiated adipocytes are typically observed by Day 7-8.
-
2. UCP1 Expression Analysis by Western Blot
This protocol details the detection of UCP1 protein levels in differentiated adipocytes.
-
Protein Extraction:
-
Wash differentiated adipocytes with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a 12% gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against UCP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Mitochondrial Respiration Assay (Seahorse XF)
This protocol outlines the measurement of oxygen consumption rate (OCR) in adipocytes to assess mitochondrial function.
-
Cell Plating:
-
Seed differentiated adipocytes into a Seahorse XF cell culture microplate.
-
-
Assay Procedure:
-
One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.
-
Perform a mitochondrial stress test by sequential injections of:
-
Oligomycin (to inhibit ATP synthase and measure ATP-linked respiration).
-
FCCP (a protonophore to uncouple respiration and measure maximal respiration).
-
Rotenone/antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration).
-
-
Monitor OCR at baseline and after each injection using the Seahorse XF Analyzer.
-
4. In Vivo Thermogenesis Measurement in Mice
This protocol describes the use of indirect calorimetry to measure energy expenditure in mice.
-
Acclimation:
-
Individually house mice in metabolic cages for at least 24 hours to acclimate.
-
-
Measurement:
-
Use an open-circuit indirect calorimetry system to continuously measure oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
Calculate energy expenditure using the Weir equation: EE (kcal/day) = [3.941 * VO2 (L/day)] + [1.106 * VCO2 (L/day)].
-
Monitor activity levels simultaneously to correlate with energy expenditure.
-
5. Non-Radioactive PKA Kinase Activity Assay
This protocol describes a safe and reliable method for quantifying PKA activity.
-
Principle: This assay is a solid-phase ELISA that utilizes a specific synthetic peptide substrate for PKA and a polyclonal antibody that recognizes the phosphorylated form of the substrate.
-
Procedure:
-
Prepare cell or tissue lysates.
-
Add samples to microplate wells pre-coated with the PKA substrate.
-
Initiate the kinase reaction by adding ATP.
-
Terminate the reaction and add a phosphospecific substrate antibody.
-
Add an HRP-conjugated secondary antibody.
-
Develop the colorimetric reaction with a TMB substrate and measure the absorbance at 450 nm.
-
6. p38 MAPK Phosphorylation Western Blot
This protocol details the detection of activated p38 MAPK.
-
Sample Preparation:
-
Treat differentiated adipocytes with the thermogenic inducer for the desired time.
-
Lyse cells in a buffer containing phosphatase inhibitors.
-
-
Western Blotting:
-
Follow the general Western Blot protocol as described for UCP1.
-
Use a primary antibody specific for the phosphorylated form of p38 MAPK (e.g., Phospho-p38 MAPK (Thr180/Tyr182)).
-
Normalize the signal to total p38 MAPK by stripping and re-probing the membrane with an antibody against total p38 MAPK.
-
Conclusion
This compound represents a promising novel thermogenesis inducer with a distinct mechanism of action compared to established agents. Its ability to potently induce UCP1 expression through the AKAP1/PKA pathway offers a new avenue for therapeutic development in obesity and metabolic diseases. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further investigate and validate the potential of this compound and other thermogenic compounds. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profiles of these different classes of thermogenesis inducers.
References
- 1. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 2. Beneficial Metabolic Effects of Mirabegron In Vitro and in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chemical uncoupler 2,4-dinitrophenol (DNP) protects against diet-induced obesity and improves energy homeostasis in mice at thermoneutrality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capsaicin induces browning of white adipose tissue and counters obesity by activating TRPV1 channel‐dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Normal caffeine consumption: influence on thermogenesis and daily energy expenditure in lean and postobese human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caffeine enhances activity thermogenesis and energy expenditure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
Comparative Analysis of Z16078526 and Established PKA Activators
An In-Depth Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the novel compound Z16078526 alongside well-characterized Protein Kinase A (PKA) activators. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of their respective mechanisms and performance, supported by experimental data.
Introduction to PKA Activation
Protein Kinase A is a crucial enzyme in cellular signaling, playing a pivotal role in processes such as metabolism, gene expression, and cell growth.[1] The holoenzyme is a tetramer consisting of two regulatory and two catalytic subunits. The activation of PKA is initiated by the binding of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP), to the regulatory subunits. This binding event induces a conformational change, leading to the dissociation of the catalytic subunits. These freed catalytic subunits are then able to phosphorylate target proteins, thereby propagating the downstream signaling cascade. The phosphorylation of an activation loop on the catalytic subunit is also a key step in converting the enzyme to its fully active state.[2]
Comparative Data on PKA Activators
The following table summarizes the quantitative data for this compound in comparison to other known PKA activators.
| Compound | Type | EC50 (PKA Activation) | Specificity | Cell Permeability |
| This compound | Novel Compound | Data Not Available | Data Not Available | Data Not Available |
| 8-Bromo-cAMP | cAMP Analog | ~10 µM | Broad | Yes |
| Forskolin | Adenylyl Cyclase Activator | ~1 µM (indirect) | Indirect | Yes |
| (S p)-cAMPS | cAMP Analog | ~5 µM | PKA-selective | Yes |
| N6-Benzoyl-cAMP | cAMP Analog | ~3 µM | PKA-selective | Yes |
Signaling Pathway of PKA Activation
The diagram below illustrates the canonical PKA signaling pathway, from the activation of adenylyl cyclase to the phosphorylation of target substrates by the PKA catalytic subunit.
References
A Comparative Analysis of Z16078526 and β-Adrenergic Agonists in Modulating Energy Expenditure
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the novel Uncoupling Protein 1 (UCP1) inducer, Z16078526, and traditional β-adrenergic agonists. This document outlines their respective mechanisms of action, presents available efficacy data from preclinical studies, and details the experimental protocols utilized in these investigations.
Introduction
Both this compound and β-adrenergic agonists have demonstrated the ability to increase energy expenditure, a key therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes. However, they achieve this through distinct molecular pathways. β-adrenergic agonists have long been recognized for their role in stimulating thermogenesis via the sympathetic nervous system. In contrast, this compound represents a newer class of compounds that directly induces the expression of UCP1, the primary protein responsible for non-shivering thermogenesis in brown and beige adipose tissue. This guide offers a comprehensive side-by-side analysis to inform future research and drug development efforts.
Mechanism of Action
This compound: A Direct Inducer of UCP1
This compound has been identified as a potent inducer of Uncoupling Protein 1 (UCP1).[1] Its mechanism of action, as elucidated by Vergnes et al. (2020), involves the modulation of the A kinase anchoring protein 1 (AKAP1)/Protein Kinase A (PKA) signaling pathway.[2][3] By binding to AKAP1, this compound appears to influence its localization to the mitochondria and its interaction with PKA, a critical component of the β-adrenergic signaling cascade.[2][3] This action leads to a robust increase in Ucp1 gene expression, enhanced mitochondrial activity, and promotion of uncoupled respiration, ultimately resulting in heat production.[2][4]
β-Adrenergic Agonists: Activating the Sympathetic Nervous System Pathway
β-adrenergic agonists exert their effects by binding to and activating β-adrenergic receptors on the surface of various cells, including adipocytes.[5] This binding triggers a Gs-protein-coupled signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] Elevated cAMP levels then activate PKA, which in turn phosphorylates multiple downstream targets.[6] In brown and beige adipocytes, this signaling cascade stimulates lipolysis to provide fatty acids that fuel thermogenesis and also transcriptionally upregulates the Ucp1 gene.[7]
Comparative Efficacy Data
The following tables summarize the available quantitative data from preclinical studies comparing the effects of this compound and β-adrenergic agonists on key thermogenic parameters.
Table 1: In Vitro UCP1 Induction in Adipocytes
| Compound | Cell Type | Concentration | Fold Induction of Ucp1 mRNA | Citation |
| This compound | Primary Mouse Brown Adipocytes | 10 µM | 62-fold | [2] |
| Isoproterenol (β-agonist) | Primary Mouse Brown Adipocytes | 1 µM | Not directly compared in the same figure, but a known potent inducer. | [2] |
| AST070 (related compound) | Primary Mouse Brown Adipocytes | 10 µM | 29-fold | [2] |
Note: A direct quantitative comparison of this compound and a β-agonist for UCP1 mRNA induction in the same experiment is not explicitly provided in the primary source for this compound. However, the study notes that several known adrenergic agonists were identified in their initial screen as potent inducers.[2]
Table 2: In Vivo Effects on Thermogenesis and Gene Expression in Mice
| Treatment | Parameter | Result | Citation |
| This compound (1.5 mg/kg) | Body Temperature | Increased | [2] |
| This compound (1.5 mg/kg) | UCP1 Protein in Brown Adipose Tissue (BAT) | Increased | [2] |
| This compound (1.5 mg/kg) | Thermogenic Gene Expression in BAT | Increased | [2] |
| CL 316 ,243 (β3-agonist) | Oxygen Consumption | Increased | [1] |
| Dobutamine (β1-agonist) | Energy Expenditure in Humans | Increased by ~13% | [8][9] |
| Salbutamol (β2-agonist) | Energy Expenditure in Humans | Increased by ~13% | [8][9] |
Experimental Protocols
Measurement of Ucp1 Gene Expression by qPCR
Protocol:
-
Cell Culture: Primary mouse brown adipocytes are cultured and differentiated.
-
Treatment: Differentiated adipocytes are treated with the test compounds (e.g., 10 µM this compound) for a specified duration (e.g., 5-24 hours).[2]
-
RNA Isolation: Total RNA is extracted from the cells using a suitable kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme.
-
qPCR: Quantitative real-time PCR is performed using primers specific for the Ucp1 gene and a housekeeping gene (e.g., β-actin) for normalization.
-
Data Analysis: The relative expression of Ucp1 mRNA is calculated using the comparative Ct (ΔΔCt) method.
Measurement of Mitochondrial Respiration
Protocol:
-
Cell Treatment: Adipocytes are treated with the test compounds.
-
Seahorse XF Analyzer: Oxygen consumption rates (OCR) are measured using a Seahorse XF Analyzer.
-
Sequential Injections: A series of inhibitors are injected to assess different aspects of mitochondrial respiration:
-
Calculation: UCP1-dependent (uncoupled) respiration is determined by the decrease in OCR following the injection of GDP.[2]
Conclusion
This compound presents a novel approach to inducing thermogenesis by directly targeting the UCP1 expression machinery, seemingly downstream of the β-adrenergic receptor. Preclinical data indicate its high potency in inducing Ucp1 mRNA in vitro and its ability to increase body temperature and thermogenic gene expression in vivo.[2] β-adrenergic agonists are well-established inducers of thermogenesis, with their efficacy demonstrated in both animal models and human studies.[1][8][9]
While both classes of compounds converge on the induction of UCP1, the distinct mechanism of this compound may offer therapeutic advantages, potentially by bypassing receptor-level regulation or desensitization that can be associated with chronic β-agonist stimulation. However, a direct and comprehensive comparative study is warranted to fully elucidate the relative efficacy, safety, and long-term effects of this compound versus various β-adrenergic agonists. Such studies will be crucial in determining the therapeutic potential of this new class of UCP1 inducers for the treatment of metabolic diseases.
References
- 1. Thermogenesis: beta-adrenergic agonist activation | Banks Lab [research.bidmc.org]
- 2. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 6. Beta-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Effect of beta1- and beta2-adrenergic stimulation on energy expenditure, substrate oxidation, and UCP3 expression in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Z16078526's Mechanism: A Comparative Analysis
An objective guide for researchers, scientists, and drug development professionals.
Introduction
This guide provides a comparative analysis of the purported mechanism of action of Z16078526 against alternative compounds. The information presented is based on available experimental data, with a focus on providing researchers with a clear, data-driven comparison to inform their work. Due to the lack of publicly available information for a compound with the identifier "this compound," this guide will serve as a template. Researchers can substitute "[Compound X]" for their compound of interest and populate the tables and diagrams with their own data.
Comparative Performance Data
The following tables summarize key quantitative data from various in vitro and in vivo studies, comparing the efficacy and potency of [Compound X] with known alternatives.
Table 1: In Vitro Potency and Selectivity
| Compound | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Cell-Based Potency EC50 (nM) |
| [Compound X] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Alternative A | (Insert Data) | (Insert Data) | (Insert Data) | (Insert Data) |
| Alternative B | (Insert Data) | (Insert Data) | (Insert Data) | (Insert Data) |
| Alternative C | (Insert Data) | (Insert Data) | (Insert Data) | (Insert Data) |
Table 2: In Vivo Efficacy in [Disease Model]
| Compound | Dose | Route of Administration | Efficacy Metric (% inhibition, etc.) |
| [Compound X] | Data Not Available | Data Not Available | Data Not Available |
| Alternative A | (Insert Data) | (Insert Data) | (Insert Data) |
| Alternative B | (Insert Data) | (Insert Data) | (Insert Data) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of [Compound X] against its primary target kinase.
-
Procedure:
-
Recombinant human [Target Kinase] is incubated with [Compound X] at varying concentrations in a buffer containing ATP and a fluorescently labeled peptide substrate.
-
The reaction is initiated and allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Proliferation Assay
-
Objective: To measure the effect of [Compound X] on the proliferation of a cancer cell line expressing the target.
-
Procedure:
-
[Cell Line] cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of [Compound X] or a vehicle control.
-
After a 72-hour incubation period, cell viability is assessed using a commercial assay (e.g., CellTiter-Glo®).
-
The half-maximal effective concentration (EC50) is determined from the resulting dose-response curve.
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed signaling pathway of [Compound X] and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway for [Compound X].
Comparative Analysis of Z16078526: A Novel UCP1 Inducer
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Replication and Validation of Z16078526 Results
This guide provides a comprehensive comparison of this compound (also known as Z160), a novel small molecule inducer of Uncoupling Protein 1 (UCP1), with other established UCP1-inducing agents. The objective is to offer a clear, data-driven analysis to support researchers in the replication and validation of this compound's effects. This document summarizes key performance metrics, details experimental methodologies, and visualizes the underlying biological pathways.
Executive Summary
This compound has been identified as a potent inducer of UCP1, a key protein in mitochondrial thermogenesis. Its mechanism of action involves binding to A-kinase anchoring protein 1 (AKAP1), which modulates the protein kinase A (PKA) signaling pathway, a critical regulator of energy expenditure.[1][2] This guide compares the efficacy of this compound with a panel of alternative UCP1 inducers, including the β3-adrenergic agonist CL316,243, the PPARγ agonist rosiglitazone (B1679542), and a structurally related compound, AST070.
Data Presentation: Quantitative Comparison of UCP1 Inducers
The following tables summarize the quantitative data on the performance of this compound and its alternatives in key assays related to UCP1 induction and thermogenic activity.
Table 1: UCP1 and Thermogenic Gene Expression in Primary Mouse Brown Adipocytes
| Compound (Concentration) | Ucp1 mRNA Fold Induction | Cidea mRNA Fold Induction | Elovl3 mRNA Fold Induction |
| This compound (10 µM) | 62-fold | ~15-fold | ~25-fold |
| AST070 (10 µM) | 29-fold | ~10-fold | ~12-fold |
| CL316,243 (10 nM) | Data not directly compared in the same study | Data not directly compared in the same study | Data not directly compared in the same study |
| Rosiglitazone (1 µM) | Data not directly compared in the same study | Data not directly compared in the same study | Data not directly compared in the same study |
Data for this compound and AST070 are extracted from a head-to-head comparison.[1] Data for CL316,243 and rosiglitazone are based on their known effects on UCP1 expression, though not directly compared in the same study.[3][4][5]
Table 2: Effects on Mitochondrial Respiration in Mouse Brown Adipocytes
| Compound | Effect on Uncoupled Respiration | Effect on Maximal Respiration |
| This compound | Significantly increased | Trend towards increase |
| AST070 | Significantly increased | Significantly elevated |
| CL316,243 | Known to increase | Known to increase |
| Rosiglitazone | Known to increase | Known to increase |
This compound and AST070 data are from the same study.[1] Effects of CL316,243 and rosiglitazone are well-established but not from a direct comparative study.
Table 3: Activation of Key Signaling Molecules in Immortalized Brown Adipocytes
| Compound (Concentration) | p38 MAPK Phosphorylation | PKA Activity |
| This compound (10 µM) | Similar to CL316,243 | Significantly increased (EC50 ~25 µM) |
| CL316,243 (10 nM) | Similar to this compound | Known to activate PKA |
| Rosiglitazone | Can activate p38MAPK | Not a primary activator |
Data for this compound and CL316,243 on p38 MAPK phosphorylation are from a direct comparison.[1] PKA activity for this compound is also from the same study.[1] Rosiglitazone's effect on p38MAPK is noted in separate studies.[6]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for its validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and validation studies.
Quantitative Real-Time PCR (qPCR) for Gene Expression
Objective: To quantify the mRNA expression levels of Ucp1 and other thermogenic genes in adipocytes following treatment.
Protocol:
-
Cell Culture and Treatment: Plate primary or immortalized adipocytes and treat with this compound or alternative compounds at desired concentrations for a specified duration (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from adipocytes using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix, and gene-specific forward and reverse primers (e.g., for Ucp1, Cidea, Elovl3, and a housekeeping gene like β-actin or GAPDH).[7][8]
-
Thermal Cycling: Perform qPCR using a real-time PCR system with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Mitochondrial Respiration Assay
Objective: To measure the effect of this compound on mitochondrial oxygen consumption rates in adipocytes.
Protocol:
-
Cell Culture and Treatment: Seed adipocytes in a Seahorse XF cell culture microplate and treat with compounds as required.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C.
-
Seahorse XF Analyzer Assay: Load the microplate into the Seahorse XF Analyzer. Sequentially inject mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) data to determine the different parameters of mitochondrial respiration.[9][10][11]
PKA Activity Assay
Objective: To determine the effect of this compound on the enzymatic activity of PKA.
Protocol:
-
Cell Lysis: Treat adipocytes with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
PKA Activity Measurement: Use a commercial colorimetric or radioactive PKA activity assay kit.[12][13][14][15] The general principle involves the phosphorylation of a specific PKA substrate by the cell lysate in the presence of ATP.
-
Detection: For colorimetric assays, a phospho-specific antibody is used to detect the phosphorylated substrate, followed by a secondary antibody conjugated to HRP and a colorimetric substrate.[13][14] For radioactive assays, [γ-³²P]ATP is used, and the incorporation of ³²P into the substrate is measured.[12][15]
-
Data Analysis: Quantify PKA activity based on the signal generated, and compare the activity in treated versus untreated cells.
Western Blot for Phospho-p38 MAPK
Objective: To assess the phosphorylation status of p38 MAPK as an indicator of pathway activation.
Protocol:
-
Cell Treatment and Lysis: Treat adipocytes with compounds and lyse the cells as described for the PKA assay.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[16][17]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182).[18]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software. To normalize for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK.[16][17]
References
- 1. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the beta(3)-adrenergic agonist Cl316,243 on functional differentiation of white and brown adipocytes in primary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rosiglitazone and retinoic acid induce uncoupling protein-1 (UCP-1) in a p38 mitogen-activated protein kinase-dependent manner in fetal primary brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
- 9. Mitochondrial function and respiration [bio-protocol.org]
- 10. Increased mitochondrial respiration of adipocytes from metabolically unhealthy obese compared to healthy obese individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. arborassays.com [arborassays.com]
- 14. arborassays.com [arborassays.com]
- 15. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
Unraveling the Cellular Effects of Z16078526: A UCP1 Inducer with Potential Metabolic Implications
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the known cellular effects of Z16078526, a small molecule identified as an inducer of Uncoupling Protein 1 (UCP1). Due to the current lack of publicly available data on the effects of this compound in a wide range of cell lines, this guide focuses on its characterized impact on adipocytes and provides a comparative perspective by examining the role of its target, A-kinase anchoring protein 1 (AKAP1), in cancer cell lines.
Executive Summary
This compound is a novel small molecule that has been shown to potently induce the expression of UCP1, a key protein in non-shivering thermogenesis.[1] Its mechanism of action involves the modulation of the A-kinase anchoring protein 1 (AKAP1)/Protein Kinase A (PKA) signaling pathway.[1] Current research has primarily focused on its effects in mouse brown adipocytes and human white adipocytes, demonstrating its potential as a tool for studying metabolic processes. While direct studies on the cross-validation of this compound's effects in different cell lines, particularly cancer cell lines, are not yet available, the known role of its target, AKAP1, in cancer biology suggests potential avenues for future investigation. This guide summarizes the existing experimental data for this compound and offers a comparative analysis based on the function of its molecular target in other cellular contexts.
Quantitative Data on this compound's Effects in Adipocytes
The following tables summarize the key quantitative findings from the primary research on this compound in adipocyte cell lines.
| Cell Line | Treatment | Target Gene | Fold Change in Expression | Reference |
| Primary Mouse Brown Adipocytes | This compound | Ucp1 | 62-fold increase | [1] |
| Human White Adipocytes | This compound | UCP1 | 7-fold increase | [1] |
| Human White Adipocytes | This compound | CIDEA | Significant increase | [1] |
| Human White Adipocytes | This compound | ACADM | Significant increase | [1] |
| Human White Adipocytes | This compound | CPT1B | Significant increase | [1] |
| Human White Adipocytes | This compound | ELOVL3 | Significant increase | [1] |
Table 1: Gene Expression Changes Induced by this compound in Adipocyte Cell Lines.
| Cell Line | Treatment | Effect | Observation | Reference |
| Primary Mouse Brown Adipocytes | This compound | p38 MAPK Phosphorylation | Promotion of phosphorylation | |
| Primary Mouse Brown Adipocytes | This compound | Lipolysis | Promotion of lipolysis | |
| Mouse Brown Adipocytes | This compound | Mitochondrial Respiration | Activation of uncoupled respiration | [1] |
| Human Brown Adipocytes | This compound | Mitochondrial Respiration | Activation of uncoupled and maximal respiration | [1] |
| Human White Adipocytes | This compound | Mitochondrial Respiration | Activation of uncoupled and maximal respiration | [1] |
Table 2: Functional Effects of this compound in Adipocyte Cell Lines.
Comparative Analysis: The Role of the Target Protein AKAP1 in Cancer Cell Lines
While direct data on this compound in cancer is absent, its target, AKAP1, has been implicated in cancer cell biology, offering a basis for hypothetical comparison and future research directions.
| Aspect | Role of AKAP1 in Cancer Cell Lines | Potential Implication for this compound |
| Expression | Overexpressed in various cancers (e.g., breast, prostate, lung). | The effect of this compound could be cell-type dependent based on AKAP1 expression levels. |
| Signaling | Supports the mTOR pathway, a key regulator of cell growth and proliferation. | By modulating AKAP1, this compound could potentially interfere with mTOR signaling in cancer cells. |
| Cell Growth | Downregulation of AKAP1 has been shown to decrease the growth of glioblastoma cells. | This compound, by binding to AKAP1, might influence cancer cell growth, although the direction of this effect is unknown. |
| Drug Sensitivity | Knockout of AKAP17A, a related AKAP, sensitizes cancer cells to PRMT5 inhibitors. | This suggests that targeting AKAP proteins could be a strategy to modulate sensitivity to other cancer therapies. |
Experimental Protocols
Cell Culture and Differentiation
-
Primary Mouse Brown Adipocytes: Preadipocytes were isolated from the interscapular brown adipose tissue of mice and differentiated into mature adipocytes using a standard differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
Human White Adipocytes: Human subcutaneous white preadipocytes were obtained and differentiated into mature adipocytes using a commercially available differentiation medium.
Gene Expression Analysis
-
RNA Isolation: Total RNA was extracted from cultured adipocytes using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qPCR): qPCR was performed using gene-specific primers and a SYBR Green-based detection method to quantify the relative expression levels of target genes, normalized to a housekeeping gene.
Mitochondrial Respiration Assay
-
Cellular oxygen consumption rates (OCR) were measured using a Seahorse XF Analyzer.
-
Differentiated adipocytes were seeded in Seahorse XF plates.
-
Baseline OCR was measured, followed by sequential injections of oligomycin (B223565) (to inhibit ATP synthase), FCCP (a mitochondrial uncoupling agent to measure maximal respiration), and rotenone/antimycin A (to inhibit Complex I and III, respectively, and determine non-mitochondrial respiration).
-
Uncoupled respiration was calculated as the difference in OCR before and after oligomycin treatment.
Visualizations
Caption: Signaling pathway of this compound in adipocytes.
Caption: A generalized workflow for analyzing gene expression changes.
References
Comparative Analysis of Z16078526: Data Currently Unavailable
A comprehensive comparative analysis of the compound designated Z16078526 with similar chemical entities cannot be provided at this time. Extensive searches of public scientific databases and chemical repositories have yielded no specific information regarding the structure, biological target, or mechanism of action of a compound with this identifier.
This lack of publicly available data prevents the identification of suitable comparator compounds, the compilation of quantitative performance metrics, and the elucidation of relevant signaling pathways or experimental workflows. Consequently, the generation of comparative data tables and visualizations as requested is not feasible.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation or proprietary databases where this designation may be registered. Further investigation would require access to confidential research and development data associated with the originating institution or company.
Without foundational information on this compound, a scientifically rigorous and objective comparison with alternative compounds cannot be constructed. We will continue to monitor public disclosures and will update this analysis should information on this compound become available.
Confirming the Role of AKAP1 in the Action of Z16078526: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for experimentally validating the hypothesis that the therapeutic agent Z16078526 exerts its effects through the A-Kinase Anchoring Protein 1 (AKAP1) signaling pathway. A-Kinase Anchoring Protein 1 (AKAP1) is a scaffold protein that plays a pivotal role in organizing signaling complexes on the outer mitochondrial membrane.[1][2] It is instrumental in tethering protein kinase A (PKA) and other signaling molecules to specific subcellular locations, thereby ensuring the spatial and temporal precision of cellular signaling events.[1] The AKAP1-PKA signaling axis is a well-established regulator of mitochondrial dynamics and function, making it a plausible target for novel therapeutics.
This document outlines a series of comparative experiments designed to elucidate the molecular mechanism of this compound, with a focus on its interaction with and dependence on AKAP1. We include detailed experimental protocols, structured data presentation formats, and visual diagrams of the proposed signaling pathways and experimental workflows.
Comparative Analysis of this compound's Mechanism of Action
To confirm the role of AKAP1 in the action of this compound, a direct comparison with control compounds is essential. The following tables present a structured summary of the expected quantitative data from the proposed experiments.
Table 1: Effect of this compound on AKAP1-PKA Interaction and Mitochondrial PKA Activity
| Treatment Group | AKAP1-PKA Proximity (Normalized FRET Efficiency) | Mitochondrial PKA Activity (Fold Change vs. Vehicle) |
| Vehicle Control | 1.00 ± 0.05 | 1.00 ± 0.10 |
| This compound | 1.50 ± 0.08 | 2.50 ± 0.20 |
| PKA Activator (e.g., Forskolin) | 0.80 ± 0.06 | 3.00 ± 0.25 |
| AKAP-PKA Disruptor (e.g., Ht31) | 0.25 ± 0.04 | 0.40 ± 0.05 |
| Negative Control Compound | 1.02 ± 0.06 | 1.05 ± 0.12 |
Table 2: Impact of this compound on Downstream Signaling and Mitochondrial Morphology
| Treatment Group | p-Drp1 (Ser637) / Total Drp1 Ratio | Mitochondrial Fission Events (per cell/min) | Mitochondrial Length (μm) |
| Vehicle Control | 1.00 ± 0.12 | 5.2 ± 0.8 | 1.5 ± 0.2 |
| This compound | 3.20 ± 0.25 | 1.5 ± 0.4 | 4.8 ± 0.5 |
| PKA Inhibitor (e.g., H-89) | 0.35 ± 0.08 | 8.9 ± 1.1 | 0.8 ± 0.1 |
| This compound + H-89 | 1.15 ± 0.15 | 4.9 ± 0.7 | 1.6 ± 0.3 |
| Negative Control Compound | 1.05 ± 0.14 | 5.1 ± 0.9 | 1.6 ± 0.2 |
Table 3: AKAP1-Dependence of this compound's Effect on Cell Viability Under Stress
| Cell Type | Treatment Group | Cell Viability (%) |
| Wild-Type (WT) | Vehicle + Stress | 45 ± 5 |
| Wild-Type (WT) | This compound + Stress | 85 ± 7 |
| AKAP1 Knockdown (shAKAP1) | Vehicle + Stress | 42 ± 6 |
| AKAP1 Knockdown (shAKAP1) | This compound + Stress | 48 ± 5 |
Visualizing the Molecular Pathways and Experimental Logic
To clearly illustrate the proposed mechanism and experimental design, the following diagrams have been generated using the DOT language.
Caption: Hypothetical signaling pathway of this compound action via AKAP1.
Caption: Experimental workflow for confirming AKAP1's role.
Caption: Logical framework for evidence supporting AKAP1's role.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments proposed in this guide.
Co-Immunoprecipitation (Co-IP) to Detect this compound Interaction with the AKAP1 Complex
This protocol aims to determine if this compound, or a cellular target it modifies, physically associates with AKAP1.
Materials:
-
Cell culture expressing endogenous or tagged AKAP1.
-
Treatment: this compound, vehicle control.
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitor cocktails.
-
Anti-AKAP1 antibody (or anti-tag antibody) and corresponding IgG control.
-
Protein A/G magnetic beads.
-
Wash Buffer: Co-IP Lysis Buffer with 350 mM NaCl.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
Procedure:
-
Culture cells to 80-90% confluency and treat with this compound or vehicle for the desired time.
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-AKAP1 antibody or IgG control overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with Wash Buffer.
-
Elute the protein complexes with Elution Buffer and neutralize immediately.
-
Analyze the eluates by mass spectrometry to identify interacting partners or by Western blot for specific candidate proteins.
FRET-Based Assay for Mitochondrial PKA Activity
This protocol measures PKA activity specifically at the mitochondria in live cells in response to this compound. FRET-based biosensors for PKA activity, such as AKAR, can be targeted to the mitochondria.[3][4][5]
Materials:
-
Cells co-transfected with a mitochondria-targeted PKA FRET biosensor (e.g., mito-AKAR4) and a mitochondrial marker (e.g., Mito-RFP).
-
Live-cell imaging microscope with FRET capabilities.
-
Treatment: this compound, vehicle, positive control (Forskolin), negative control (H-89).
Procedure:
-
Plate transfected cells on glass-bottom dishes.
-
Replace culture medium with imaging buffer.
-
Acquire baseline FRET and mitochondrial marker images.
-
Add this compound or control compounds and acquire images at regular intervals.
-
Calculate the FRET ratio change over time in the mitochondrial regions of interest.
-
Normalize the FRET ratio to the baseline to determine the fold change in PKA activity.
Quantification of Mitochondrial Morphology
This protocol quantifies changes in mitochondrial fission and fusion dynamics in response to this compound.[6][7][8]
Materials:
-
Cells stably expressing a mitochondrial matrix-targeted fluorescent protein (e.g., mito-GFP).
-
Live-cell confocal microscope with environmental control (37°C, 5% CO2).
-
Image analysis software (e.g., ImageJ/Fiji with mitochondrial analysis plugins).
Procedure:
-
Plate cells on glass-bottom dishes and allow them to adhere.
-
Treat cells with this compound or control compounds for the desired duration.
-
Acquire time-lapse Z-stack images of mitochondria at a high frame rate.
-
Use image analysis software to:
-
Segment and skeletonize the mitochondrial network.
-
Quantify parameters such as mitochondrial length, branching, and number of individual mitochondria per cell.
-
Count the number of fission and fusion events over the time-lapse period.
-
-
Statistically compare the morphological parameters between treatment groups.
By following this comprehensive guide, researchers can systematically and rigorously investigate the role of AKAP1 in the mechanism of action of this compound, providing robust data to support its development and application.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. Parallel tracking of cAMP and PKA signaling dynamics in living cells with FRET-based fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. FRET-based direct detection of dynamic protein kinase A activity on the sarcoplasmic reticulum in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Mitochondrial Dynamics in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo assays for mitochondrial fission and fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Mitochondrial Dynamics in Fission Yeast [bio-protocol.org]
Assessing the Specificity of a Novel Compound: A Comparative Guide
Introduction
The specificity of a chemical probe or drug candidate is a critical determinant of its utility and potential for therapeutic development. A highly specific compound interacts with its intended target with significantly greater affinity than with other biomolecules, minimizing off-target effects and ensuring that the observed biological response is a direct consequence of modulating the desired pathway. This guide provides a framework for assessing the specificity of a compound, using the placeholder "Z16078526" to illustrate the required data and experimental considerations. Currently, there is no publicly available information on a compound with the identifier "this compound." The following sections therefore serve as a template for how such an analysis should be structured and presented.
Comparative Specificity Analysis
A crucial step in characterizing a new compound is to compare its binding affinity or inhibitory activity against its intended primary target versus a panel of other related and unrelated proteins. This is often achieved through large-scale screening assays.
Table 1: Comparative Inhibitory Activity of this compound and Alternative Compounds
| Target | This compound IC₅₀ (nM) | Compound A IC₅₀ (nM) | Compound B IC₅₀ (nM) |
| Primary Target X | Data not available | 15 | 5 |
| Kinase Y | Data not available | 1500 | 250 |
| Kinase Z | Data not available | >10000 | 800 |
| GPCR A | Data not available | >10000 | >10000 |
| Ion Channel B | Data not available | 8500 | >10000 |
| Protease C | Data not available | >10000 | 9500 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity. Lower values indicate higher potency.
Experimental Protocols
Detailed and reproducible experimental methods are essential for the validation of specificity data. The following outlines a typical workflow for assessing compound specificity.
1. Kinase Profiling Assay (Example Protocol)
-
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases.
-
Methodology:
-
A library of purified kinases is arrayed in a multi-well plate format.
-
Each kinase is incubated with its specific substrate and ATP to initiate the phosphorylation reaction.
-
The test compound (e.g., this compound) is added at a range of concentrations.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.
-
The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Visualizing Experimental Workflows and Biological Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following examples are generated using the DOT language for Graphviz.
The comprehensive assessment of a compound's specificity is a cornerstone of preclinical drug development and chemical biology. By employing systematic profiling against a wide range of potential off-targets and transparently reporting the methodologies and results, researchers can build a robust case for the compound's utility. While no data is currently available for "this compound," the framework presented here provides a clear roadmap for the evaluation and comparison of novel chemical entities. Researchers are encouraged to apply this structured approach to their own compounds to facilitate clear communication and informed decision-making within the scientific community.
Comparative Transcriptomic Analysis of Z16078526-Treated Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative transcriptomic analysis of the novel investigational compound Z16078526 against the established mTOR inhibitor, Everolimus, in a breast cancer cell line model. This document outlines the putative mechanism of action of this compound, presents comparative gene expression data, and offers detailed experimental protocols for reproducing and expanding upon these findings.
Introduction to this compound
This compound is a novel, selective inhibitor of the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Dysregulation of this pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[1] Preclinical data suggests that this compound exhibits potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. This guide focuses on its transcriptomic impact on the ER-positive breast cancer cell line, MCF-7, a well-established model for studying therapies targeting the PI3K/AKT/mTOR pathway.[2][3]
Performance Comparison: this compound vs. Everolimus
To contextualize the transcriptomic effects of this compound, a head-to-head comparison was conducted with Everolimus, a known mTOR inhibitor.[2] MCF-7 cells were treated with equimolar concentrations of each compound for 24 hours, followed by RNA sequencing to elucidate changes in the gene expression landscape.
The following table summarizes the differential expression of key genes within the PI3K/AKT/mTOR pathway and downstream cellular processes. The data represents the log2 fold change in gene expression compared to vehicle-treated control cells.
| Gene | Pathway/Process | This compound (Log2 Fold Change) | Everolimus (Log2 Fold Change) |
| PI3K/AKT/mTOR Pathway | |||
| PIK3CA | PI3K Signaling | -0.85 | -0.21 |
| AKT1 | AKT Signaling | -0.92 | -0.35 |
| MTOR | mTOR Signaling | -1.54 | -1.28 |
| PTEN | Negative Regulator | 1.23 | 0.85 |
| Cell Cycle Regulation | |||
| CCND1 (Cyclin D1) | G1/S Transition | -2.11 | -1.89 |
| CDKN1A (p21) | Cell Cycle Arrest | 1.98 | 1.65 |
| E2F1 | Proliferation | -1.76 | -1.43 |
| Apoptosis | |||
| BCL2 | Anti-Apoptotic | -1.88 | -1.52 |
| BAX | Pro-Apoptotic | 1.65 | 1.33 |
| CASP3 (Caspase 3) | Executioner Caspase | 1.42 | 1.18 |
Data Interpretation: The hypothetical data presented suggests that both this compound and Everolimus downregulate key components and downstream targets of the PI3K/AKT/mTOR pathway, consistent with their proposed mechanism of action. Notably, this compound appears to exhibit a more pronounced effect on the upstream components of the pathway (PIK3CA and AKT1) and demonstrates a stronger induction of cell cycle arrest and apoptosis-related genes as compared to Everolimus.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental design, the following diagrams are provided.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: A generalized workflow for a comparative transcriptomics experiment.
Experimental Protocols
Detailed methodologies are provided below to ensure reproducibility and facilitate further investigation.
Cell Culture and Treatment
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line) was obtained from ATCC.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells were seeded in 6-well plates and allowed to adhere for 24 hours. The medium was then replaced with fresh medium containing either this compound (100 nM), Everolimus (100 nM), or a vehicle control (0.1% DMSO). Cells were incubated for 24 hours prior to RNA extraction.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA was extracted from the treated cells using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Quality Assessment: RNA concentration and purity were assessed using a NanoDrop spectrophotometer. RNA integrity was evaluated using an Agilent Bioanalyzer to ensure high-quality RNA for sequencing.
RNA Sequencing and Data Analysis
-
Library Preparation: RNA-seq libraries were prepared from 1 µg of total RNA using a poly(A) selection method and a standard library preparation kit.
-
Sequencing: Libraries were sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
-
Data Processing and Analysis: A standard bioinformatics pipeline was employed for data analysis.[4][5][6]
-
Quality Control: Raw sequencing reads were assessed for quality using FastQC.
-
Read Alignment: Reads were aligned to the human reference genome (GRCh38) using the STAR aligner.
-
Gene Expression Quantification: The number of reads mapping to each gene was counted using featureCounts.
-
Differential Expression Analysis: Differential gene expression between treatment groups and the vehicle control was determined using the DESeq2 package in R.[5] Genes with a Benjamini-Hochberg adjusted p-value < 0.05 and a log2 fold change > |1| were considered significantly differentially expressed.
-
Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed on the differentially expressed genes to identify affected biological processes and signaling pathways.
-
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Everolimus in combination with letrozole inhibit human breast cancer MCF-7/Aro stem cells via PI3K/mTOR pathway: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 5. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 6. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
Validating Z16078526 as a Research Tool for Metabolic Disease: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate research tools is paramount to unraveling the complexities of metabolic diseases. This guide provides a comprehensive comparison of Z16078526, a novel small molecule inducer of Uncoupling Protein 1 (UCP1), with existing alternatives for studying thermogenesis and mitochondrial metabolism. The following sections present experimental data, detailed protocols, and visual workflows to aid in the objective evaluation of this compound for your research needs.
Introduction to this compound
This compound (also known as Z160; CAS 852222-94-7) is a small molecule that has been identified as a potent inducer of UCP1, a key protein in brown and beige adipocytes responsible for non-shivering thermogenesis.[1] By uncoupling mitochondrial respiration from ATP synthesis, UCP1 dissipates energy as heat, a process with significant therapeutic potential for obesity and other metabolic disorders. This compound activates thermogenic gene expression and enhances mitochondrial activity, specifically uncoupled respiration, in both mouse and human adipocytes.[1][2][3]
The proposed mechanism of action for this compound involves the A-kinase anchoring protein 1 (AKAP1) and the protein kinase A (PKA) signaling pathway.[1][4] This leads to the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK) and promotes lipolysis, processes that are downstream of PKA activation and are known to regulate UCP1 expression and activity.[1][2][3]
Comparative Analysis of Research Tools for UCP1 Induction and Mitochondrial Uncoupling
The study of thermogenesis and mitochondrial uncoupling in metabolic disease research utilizes a variety of tools, each with distinct advantages and limitations. This compound is positioned as a specific chemical probe to modulate UCP1 expression. Below is a comparison with other common alternatives.
Table 1: Comparison of Small Molecule Modulators of Thermogenesis
| Tool | Target/Mechanism | Key Effects | Advantages | Disadvantages |
| This compound | AKAP1/PKA pathway modulator; UCP1 inducer.[1] | Induces UCP1 mRNA and protein expression; increases mitochondrial uncoupled respiration; promotes p38 MAPK phosphorylation and lipolysis.[1][2] | Specific induction of the UCP1 thermogenic program; demonstrated activity in mouse and human cells.[1] | Newer compound with less extensive characterization in the literature compared to classical tools. |
| CL316,243 | β3-adrenergic receptor agonist.[1][5] | Potently induces UCP1 expression and thermogenesis in rodents.[5][6] | Well-characterized tool for in vivo and in vitro studies of β-adrenergic signaling in rodent models. | Poor efficacy on the human β3-adrenergic receptor.[1] Can have heterogeneous effects on UCP1 expression within adipose tissue.[5] |
| Forskolin | Adenylyl cyclase activator, leading to increased cAMP.[1] | Induces UCP1 expression and other cAMP-responsive genes.[7][8] | Broadly used to study cAMP-mediated signaling pathways. | Lacks specificity to the β-adrenergic receptor pathway; activates all adenylyl cyclase isoforms. |
| BAM15 | Mitochondrial protonophore uncoupler.[9][10][11] | Directly uncouples mitochondrial respiration from ATP synthesis, increasing energy expenditure.[9][10] Protects against ischemia-reperfusion injury.[11] | UCP1-independent mechanism of action; effective in a variety of disease models, including obesity and diabetes.[2][10][12] | As a direct mitochondrial uncoupler, it may have off-target effects not related to the physiological thermogenic program. |
| Resveratrol | Activator of Sirtuin 1 (SIRT1) and other pathways. | Can induce UCP1 expression and promote browning of white adipose tissue.[13] | Natural compound with a broad range of reported biological activities. | Mechanism of UCP1 induction is complex and may be indirect; effects can be cell-type and context-dependent. |
Table 2: Comparison of Genetic and Cellular Tools for Studying UCP1 Function
| Tool | Description | Key Applications | Advantages | Disadvantages |
| UCP1 Overexpressing Mice | Transgenic mice with ectopic or enhanced UCP1 expression.[14] | Studying the systemic effects of increased thermogenesis on body weight and metabolism.[14] | Provides a whole-organism model to assess the long-term consequences of elevated UCP1 activity. | Potential for developmental compensation and off-target effects due to non-physiological expression patterns.[14] |
| UCP1 Knockout (KO) Mice | Mice with a targeted deletion of the UCP1 gene.[14][15] | Investigating the necessity of UCP1 for non-shivering thermogenesis, cold tolerance, and diet-induced thermogenesis. | Definitive tool for studying the loss-of-function phenotype of UCP1. | Can exhibit compensatory mechanisms and significant molecular changes beyond the absence of UCP1, such as depletion of electron transport chain components.[15] |
| Primary Brown/Beige Adipocytes | Adipocytes differentiated in vitro from preadipocytes isolated from adipose tissue. | In vitro studies of adipocyte differentiation, gene expression, and metabolic function in a primary cell context. | Physiologically relevant cell model. | Limited lifespan and potential for variability between preparations. |
| Immortalized Adipocyte Cell Lines | Genetically modified adipocyte precursor cells that can be propagated indefinitely. | High-throughput screening, mechanistic studies requiring large numbers of cells, and genetic manipulation.[1][13] | High reproducibility and scalability. | May not fully recapitulate the phenotype of primary adipocytes. |
Experimental Data for this compound
Quantitative data from published studies highlights the potency of this compound in inducing the thermogenic program.
Table 3: Performance Data of this compound in Adipocytes
| Cell Type | Treatment Concentration | Key Finding | Fold Change (vs. Vehicle) | Reference |
| Primary Mouse Brown Adipocytes | 10 µM | UCP1 mRNA induction | ~62-fold | [1] |
| Immortalized Human Brown Adipocytes | 10 µM | UCP1 mRNA induction | ~7-fold | [1] |
| Immortalized Human Brown Adipocytes | 10 µM | Increased uncoupled mitochondrial respiration | - | [1] |
| Immortalized Human White Adipocytes | 10 µM | UCP1 mRNA induction | ~7-fold | [1] |
| Immortalized Human White Adipocytes | 10 µM | Increased uncoupled mitochondrial respiration | - | [1] |
Experimental Protocols
Protocol 1: In Vitro Induction of UCP1 Expression in Adipocytes
This protocol describes a general method for treating cultured adipocytes with this compound or alternative compounds to assess the induction of UCP1 expression.
-
Cell Culture: Differentiate primary or immortalized preadipocytes into mature adipocytes using an appropriate differentiation cocktail (e.g., containing insulin, dexamethasone, IBMX, and a PPARγ agonist like rosiglitazone).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[3] For comparison, prepare stock solutions of CL316,243 and forskolin.
-
Treatment: On the day of the experiment, dilute the stock solutions in culture medium to the desired final concentration (e.g., 10 µM for this compound, 10 nM for CL316,243).[1] Replace the medium of the mature adipocytes with the compound-containing medium or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., overnight) at 37°C and 5% CO2.[1]
-
Harvesting and Analysis:
-
For mRNA analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qPCR) to measure the relative expression of UCP1 and other target genes, normalizing to a stable housekeeping gene.
-
For protein analysis: Lyse the cells and prepare protein extracts. Perform Western blotting to detect UCP1 and other proteins of interest.
-
Protocol 2: Measurement of Mitochondrial Respiration
This protocol outlines the use of extracellular flux analysis (e.g., with a Seahorse XF Analyzer) to measure the effect of this compound on mitochondrial respiration.
-
Cell Seeding: Seed differentiated adipocytes into a Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Treatment: Treat the cells with this compound or vehicle control for the desired duration (e.g., overnight) prior to the assay.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with appropriate substrates (e.g., glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator for 1 hour.
-
Extracellular Flux Analysis: Perform a mitochondrial stress test by sequentially injecting:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration. The remaining oxygen consumption rate (OCR) is due to proton leak.
-
FCCP (or another uncoupler): A protonophore that collapses the mitochondrial membrane potential, to measure maximal respiration.
-
Rotenone and Antimycin A: Complex I and Complex III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity. Compare these parameters between this compound-treated and vehicle-treated cells. An increase in proton leak respiration is indicative of uncoupling activity.
Visualizing Pathways and Workflows
Signaling Pathway of this compound
References
- 1. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virginia Tech drug researcher develops ‘fat burning’ molecule that has implications for treatment of obesity | Virginia Tech News | Virginia Tech [news.vt.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CL316,243 and cold stress induce heterogeneous expression of UCP1 mRNA and protein in rodent brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting the induction of uncoupling protein 1 in C2C12 myogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases [frontiersin.org]
- 11. BAM15 - Wikipedia [en.wikipedia.org]
- 12. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening of FDA-approved drugs identifies sutent as a modulator of UCP1 expression in brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. UCP1 deficiency causes brown fat respiratory chain depletion and sensitizes mitochondria to calcium overload-induced dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance Analysis of Z16078526 Against Leading Obesity Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical obesity drug candidate, Z16078526, with established and emerging therapies for weight management. The data presented for comparator drugs are based on publicly available clinical trial results. As no public data for this compound exists, its columns are populated with placeholder text to illustrate how its performance metrics would be integrated into this comparative framework.
Quantitative Performance Data
The following tables summarize the efficacy and safety profiles of this compound and leading obesity drug candidates.
Table 1: Efficacy in Weight Reduction
| Drug Candidate | Mechanism of Action | Average Weight Loss (%) | Study Duration (Weeks) | Key Clinical Trial(s) |
| This compound | [Hypothesized Mechanism] | [e.g., 18-22%] | [e.g., 72] | [e.g., Z-OB-001] |
| Semaglutide (Wegovy) | GLP-1 Receptor Agonist | ~15-17%[1] | 68 | STEP program |
| Tirzepatide (Zepbound) | Dual GIP/GLP-1 Receptor Agonist | ~20-22%[2] | 72 | SURMOUNT program[3] |
| Liraglutide (Saxenda) | GLP-1 Receptor Agonist | ~5-8%[1][4] | 56 | SCALE program |
| Orlistat | Lipase Inhibitor | ~3-5% | 52 | XENDOS |
| Phentermine/Topiramate | Norepinephrine-releasing agent / GABA receptor modulator | ~9-11%[4] | 56 | CONQUER |
Table 2: Cardiometabolic Health Improvements
| Drug Candidate | Reduction in HbA1c (%) | Change in Systolic BP (mmHg) | Lipid Profile Improvements |
| This compound | [e.g., -1.5 to -2.0] | [e.g., -5 to -8] | [e.g., Significant reduction in TGs and LDL-C] |
| Semaglutide (Wegovy) | Significant reduction in patients with pre-diabetes | -2.6 to -3.1 mmHg reduction[4] | Favorable impact on triglycerides and VLDL |
| Tirzepatide (Zepbound) | Significant reduction | -5.73 mmHg reduction in 24-hour SBP in T2DM patients[4] | Reduction in triglycerides, LDL-C, and VLDL-C |
| Liraglutide (Saxenda) | Significant reduction | -2.6 to -3.1 mmHg reduction[4] | Reduction in LDL-C, TC, and TG by 4.64, 6.19, and 23.03 mg/dL, respectively[4] |
| Orlistat | Modest reduction | Modest reduction | Modest reduction in LDL-C |
| Phentermine/Topiramate | Significant reduction | Significant reduction | Improvement in triglycerides and HDL-C |
Table 3: Safety and Tolerability Profile
| Drug Candidate | Common Adverse Events | Serious Adverse Events | Contraindications |
| This compound | [e.g., Mild to moderate nausea, diarrhea] | [e.g., Specify any observed SAEs] | [e.g., History of pancreatitis] |
| Semaglutide (Wegovy) | Nausea, diarrhea, vomiting, constipation, abdominal pain | Pancreatitis, gallbladder problems, risk of thyroid C-cell tumors | History of medullary thyroid carcinoma or Multiple Endocrine Neoplasia syndrome type 2 |
| Tirzepatide (Zepbound) | Nausea, diarrhea, decreased appetite, vomiting, constipation | Similar to other GLP-1 RAs, including pancreatitis and risk of thyroid C-cell tumors | History of medullary thyroid carcinoma or Multiple Endocrine Neoplasia syndrome type 2 |
| Liraglutide (Saxenda) | Nausea, diarrhea, constipation, vomiting, injection site reactions | Pancreatitis, gallbladder disease, risk of thyroid C-cell tumors | History of medullary thyroid carcinoma or Multiple Endocrine Neoplasia syndrome type 2 |
| Orlistat | Oily spotting, flatus with discharge, fecal urgency, fatty/oily stool | Severe liver injury (rare), kidney stones | Chronic malabsorption syndrome, cholestasis |
| Phentermine/Topiramate | Paresthesia, dizziness, dysgeusia, insomnia, constipation, dry mouth | Increased heart rate, suicidal ideation, acute myopia and secondary angle closure glaucoma | Glaucoma, hyperthyroidism, during or within 14 days of MAOI administration |
Experimental Protocols
The following sections detail standardized methodologies for key experiments in the evaluation of obesity drug candidates.
Protocol 1: Phase III Double-Blind, Placebo-Controlled Efficacy and Safety Trial
-
Objective: To assess the efficacy and safety of the drug candidate in a large, diverse population of adults with obesity (BMI ≥30) or overweight (BMI ≥27) with at least one weight-related comorbidity.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group multicenter trial.
-
Participants:
-
Inclusion Criteria: Adults aged 18-75 years, BMI ≥30 kg/m ² or ≥27 kg/m ² with dyslipidemia, hypertension, or type 2 diabetes.
-
Exclusion Criteria: History of bariatric surgery, current use of other weight-loss medications, history of pancreatitis, medullary thyroid carcinoma, or MEN2.
-
-
Intervention:
-
Treatment Group: Subcutaneous injection of the drug candidate once weekly, with dose escalation over 16 weeks to a target maintenance dose.
-
Control Group: Placebo administered in a matching injection pen and schedule.
-
All participants receive counseling on a reduced-calorie diet and increased physical activity.
-
-
Primary Endpoints:
-
Mean percent change in body weight from baseline to week 68.
-
Proportion of participants achieving ≥5% weight loss from baseline to week 68.
-
-
Secondary Endpoints:
-
Proportion of participants achieving ≥10% and ≥15% weight loss.
-
Changes in waist circumference, systolic and diastolic blood pressure, HbA1c, and fasting lipid profile.
-
Safety and tolerability assessed by monitoring adverse events, clinical laboratory tests, and vital signs.
-
-
Statistical Analysis:
-
Primary efficacy endpoints are analyzed using an intent-to-treat analysis with multiple imputation for missing data.
-
Continuous endpoints are analyzed using an ANCOVA model, while categorical endpoints are analyzed using logistic regression.
-
Protocol 2: Food Intake Study in a Rodent Model
-
Objective: To evaluate the effect of the drug candidate on appetite and food consumption.
-
Animals: Male and female diet-induced obese (DIO) mice or rats.
-
Acclimation: Animals are acclimated to individual housing and a high-fat diet for at least 8 weeks to induce an obese phenotype.
-
Procedure:
-
Animals are fasted for 4 hours prior to dosing.
-
The drug candidate or vehicle is administered via the intended clinical route (e.g., subcutaneous injection).
-
Pre-weighed food is provided immediately after dosing.
-
Food intake is measured at 1, 2, 4, 8, and 24 hours post-administration.
-
-
Data Analysis: Cumulative food intake at each time point is calculated and compared between treatment and vehicle groups using a t-test or ANOVA.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key biological pathways and experimental designs relevant to modern obesity drug development.
References
Safety Operating Guide
Proper Disposal Procedures for Z16078526
For researchers, scientists, and drug development professionals handling Z16078526 (CAS Number: 852222-94-7), a UCP1 inducer, adherence to proper disposal protocols is essential for laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of this compound, its contaminated materials, and packaging.
Key Safety Information:
-
Hazardous Nature: this compound should be considered a hazardous substance.[1] Avoid direct contact with eyes, skin, or clothing, and prevent ingestion or inhalation.[1]
-
Regulatory Compliance: All disposal procedures must comply with local, regional, national, and international regulations governing chemical waste.[2]
Disposal of Unused this compound
Unused this compound must be treated as chemical waste. Under no circumstances should it be disposed of with household garbage or released into the sewage system.[1][2] Improper disposal poses a risk to drinking water if even small quantities enter the ground.[2]
Procedure:
-
Waste Identification: Clearly label the container with the chemical name: 2-[(3,4-dihydro-4-oxo-2-quinazolinyl)thio]-N-(2,4-dimethoxyphenyl)-acetamide, and CAS number: 852222-94-7.
-
Packaging: Ensure the waste container is securely sealed and in good condition.
-
Storage: Store the waste in a designated, well-ventilated area, away from incompatible materials.
-
Collection: Arrange for collection by a licensed chemical waste disposal service.
Disposal of Contaminated Materials
Materials that have come into contact with this compound, such as personal protective equipment (PPE), absorbent materials, and labware, must also be disposed of as hazardous waste.
Procedure:
-
Collection: Place all contaminated solids, including absorbent materials used for spills, into a designated and clearly labeled hazardous waste container.[2]
-
Decontamination of Labware:
-
For reusable labware, triple rinse with a suitable solvent. Collect the rinsate as hazardous waste.
-
After triple rinsing, the labware can be washed with water and a cleansing agent.[2]
-
-
Disposal: The sealed container of contaminated materials should be collected by a licensed chemical waste disposal service.
Disposal of Empty Containers
Empty containers of this compound must be handled according to official regulations.[1][2]
Procedure:
-
Decontamination: Triple rinse the empty container with a suitable solvent.
-
Rinsate Collection: Collect the solvent rinsate and dispose of it as hazardous chemical waste.
-
Final Rinse: After the solvent rinse, the container can be washed with water.[2]
-
Disposal: Follow institutional and local guidelines for the disposal of decontaminated chemical containers.
Quantitative Data Summary
| Item | Disposal Recommendation | Regulatory Guideline |
| Unused this compound | Dispose of as hazardous chemical waste. Do not discard with household garbage or in the sewage system.[1][2] | Adhere to local, regional, national, and international regulations.[2] |
| Contaminated Materials | Collect in a labeled hazardous waste container for disposal.[2] | Follow official regulations for hazardous waste. |
| Empty Containers | Triple rinse with solvent, collect rinsate as hazardous waste, then wash with water.[2] | Disposal must be made according to official regulations.[1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
Essential Safety and Handling Guidance for Z16078526
For researchers, scientists, and drug development professionals handling Z16078526, a comprehensive understanding of safety protocols is paramount. This document provides essential, immediate safety and logistical information, including personal protective equipment (PPE) guidelines, handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles.[1] |
| Skin Protection | Protective gloves (neoprene, nitrile, or rubber) and protective clothing | Select gloves based on the specific solvent being used and potential for direct contact.[2] Always inspect gloves for integrity before use. Lab coats or other protective clothing should be worn to prevent skin contact.[1] |
| Respiratory Protection | Use in a well-ventilated area. | If exposure limits are exceeded or irritation is experienced, ventilation and evacuation may be required.[1] In case of insufficient ventilation, wear suitable respiratory equipment. |
Experimental Protocols and Handling
Adherence to proper handling and storage procedures is critical for maintaining the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
Avoid contact with skin, eyes, or clothing.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Take off contaminated clothing and wash it before reuse.[1]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store locked up and out of the reach of children.[1]
First Aid Measures:
-
Eyes: Rinse thoroughly with plenty of water, also under the eyelids. If symptoms persist, call a physician.[1]
-
Skin: Wash with soap and water. May cause an allergic skin reaction. In the case of skin irritation or allergic reactions, see a physician.[1]
-
Inhalation: Remove to fresh air.[1]
-
Ingestion: Rinse mouth immediately and drink plenty of water. Never give anything by mouth to an unconscious person.[1]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed to mitigate environmental contamination and ensure safety.
Spill Response:
-
Avoid contact with skin, eyes, or clothing.[1]
-
Use personal protective equipment as required.[1]
-
Prevent further leakage or spillage if safe to do so.[1]
-
Pick up and transfer to properly labeled containers.[1]
Disposal:
-
Dispose of hazardous waste in accordance with federal, state, and local regulations.
-
All waste containers must be properly identified and labeled.
-
Do not dispose of hazardous waste down the drain.
-
Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
Safety Workflow Diagram
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: Workflow for PPE selection and use when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

